Lexithromycin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H70N2O13 |
|---|---|
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
(4S,5S,6R,7R,10Z,13S,14R)-6-[(3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19?,20?,21?,22-,23?,24-,25?,26+,27?,29+,30-,31?,32?,33+,35?,36+,37+,38+/m0/s1 |
InChI-Schlüssel |
HPZGUSZNXKOMCQ-BBQSSJSASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Advent of Lexithromycin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lexithromycin, a semi-synthetic macrolide antibiotic, represents a significant advancement in the erythromycin (B1671065) class of antibacterial agents. This technical guide provides an in-depth exploration of the discovery, rational design, and chemical synthesis of this compound, also known by its chemical name, erythromycin, 9-(O-methyloxime). Designed for enhanced acid stability and improved pharmacokinetic properties over its predecessor, erythromycin, this compound exemplifies the targeted modification of natural products to yield superior therapeutic agents. This document details the mechanism of action, provides representative in vitro antibacterial activity data, and outlines a comprehensive experimental protocol for its synthesis.
Introduction
The macrolide antibiotics, characterized by a large macrocyclic lactone ring, have long been a cornerstone in the treatment of bacterial infections. Erythromycin, the first macrolide discovered in 1952, exhibited a potent antibacterial spectrum, particularly against Gram-positive organisms. However, its clinical utility was hampered by its instability in the acidic environment of the stomach, leading to variable oral bioavailability and gastrointestinal side effects. This limitation spurred the development of semi-synthetic derivatives with improved pharmacological profiles. This compound emerges from this legacy as a thoughtfully engineered molecule designed to overcome the inherent liabilities of erythromycin.
Discovery and Rational Design
While a singular "discovery" event for this compound is not prominently documented, its conception is rooted in the broader history of rational drug design in the mid-20th century aimed at enhancing the efficacy of natural product antibiotics. The primary driver for the development of erythromycin derivatives was the need to improve its acid stability.
The instability of erythromycin is attributed to the intramolecular cyclization reaction between the C9-ketone and the C6-hydroxyl group in acidic conditions, forming an inactive anhydrohemiketal. The rational design of this compound, and other 9-oxime derivatives like Roxithromycin, centered on the chemical modification of this reactive C9-ketone to prevent this degradation pathway. The introduction of a 9-(O-methyloxime) functional group effectively blocks this intramolecular reaction, thereby significantly enhancing the molecule's stability in acidic environments. This modification was also intended to improve the lipophilicity of the compound, potentially leading to better absorption and tissue penetration.
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process starting from the readily available natural product, erythromycin A. The core of the synthesis is the conversion of the C9-ketone of erythromycin A into a 9-(O-methyloxime). While specific literature detailing the synthesis of this compound is sparse, a general and representative protocol can be derived from patents and publications on the synthesis of closely related 9-oxime erythromycin derivatives.
Synthesis Workflow
The synthesis of this compound from erythromycin A can be conceptualized as a two-step process, which is depicted in the following workflow diagram.
Caption: A simplified workflow for the synthesis of this compound from Erythromycin A.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the preparation of erythromycin 9-oxime derivatives.
Materials:
-
Erythromycin A
-
Methoxyamine hydrochloride (CH₃ONH₂·HCl)
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve Erythromycin A (1.0 g, 1.36 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirred solution, add methoxyamine hydrochloride (0.23 g, 2.72 mmol) and pyridine (0.22 mL, 2.72 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate (50 mL) and a saturated sodium bicarbonate solution (30 mL). Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (B92381) to afford pure this compound.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The mechanism involves the reversible binding of the drug to the P-site on the 50S subunit of the bacterial ribosome.[1] This binding event blocks the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain.[1] The inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication. This mechanism is bacteriostatic, but at higher concentrations, it can be bactericidal for some bacterial strains.
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Antibacterial Activity
Specific minimum inhibitory concentration (MIC) data for this compound is not widely available in the public domain. However, the in vitro activity of closely related 9-O-substituted erythromycin oxime derivatives, such as Roxithromycin, provides a reasonable proxy for its expected antibacterial spectrum. These derivatives generally retain the antibacterial profile of erythromycin, with potent activity against Gram-positive cocci and atypical pathogens. The following table summarizes representative MIC values for Roxithromycin against a panel of common bacterial pathogens.
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.12 - 2.0 |
| Streptococcus pneumoniae | 0.03 - 0.25 |
| Streptococcus pyogenes | 0.03 - 0.12 |
| Haemophilus influenzae | 0.5 - 4.0 |
| Moraxella catarrhalis | 0.06 - 0.25 |
| Legionella pneumophila | 0.06 - 0.5 |
| Mycoplasma pneumoniae | ≤0.01 - 0.06 |
| Chlamydia trachomatis | 0.03 - 0.12 |
Note: Data presented is for Roxithromycin and is intended to be representative of the expected activity of this compound. Actual MIC values for this compound may vary.
Conclusion
This compound stands as a testament to the power of medicinal chemistry to enhance the therapeutic properties of natural products. Through the targeted modification of the erythromycin scaffold, a molecule with improved acid stability and the potential for a more favorable pharmacokinetic profile was created. While detailed clinical data on this compound itself is limited, the principles of its design and the success of similar 9-oxime derivatives underscore the importance of this class of semi-synthetic macrolides in the ongoing battle against bacterial infections. Further research into the specific properties of this compound could provide valuable insights for the development of future generations of macrolide antibiotics.
References
In-depth Technical Guide: The Core Mechanism of Action of Macrolide Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Lexithromycin" appears to be a fictional or not publicly documented drug name. This guide focuses on the well-established mechanism of action of macrolide antibiotics, a class to which a hypothetical "this compound" would likely belong. The information presented is based on existing research on representative macrolides such as erythromycin, roxithromycin, and azithromycin.
Executive Summary
Macrolide antibiotics are a crucial class of bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. Their primary target is the 50S subunit of the bacterial ribosome, where they bind within the nascent peptide exit tunnel (NPET). This binding sterically hinders the elongation of the polypeptide chain, leading to a halt in protein production and ultimately inhibiting bacterial growth. While generally bacteriostatic, they can exhibit bactericidal properties at higher concentrations. This guide will provide a detailed exploration of the molecular interactions, experimental validation, and relevant cellular pathways associated with the mechanism of action of macrolide antibiotics.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The central mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. This is achieved through their specific binding to the 50S ribosomal subunit, which is a component of the 70S bacterial ribosome.
Binding to the 50S Ribosomal Subunit
Macrolides bind to the 23S rRNA component of the 50S subunit, specifically within the nascent peptide exit tunnel (NPET)[1][2]. The binding site is located near the peptidyl transferase center (PTC), the ribosomal catalytic site responsible for peptide bond formation.
Key interactions that stabilize the binding of macrolides include hydrogen bonds between the drug molecule and specific nucleotides of the 23S rRNA, such as A2058 and A2059. For instance, roxithromycin's binding site is at the entrance of the peptide exit tunnel, and its stability is maintained by hydrogen bonds involving hydroxyl groups on its lactone ring and sugars with nucleotides like A2058, A2059, and G2505[1]. This strategic positioning within the NPET is critical to their inhibitory function.
Steric Hindrance and Dissociation of Peptidyl-tRNA
Once bound, macrolides physically obstruct the passage of the elongating polypeptide chain through the NPET[1]. This steric hindrance does not directly inhibit the formation of the peptide bond but rather prevents the nascent peptide from extending beyond a few amino acids. Consequently, the process of translation is prematurely terminated.
Furthermore, it has been proposed that macrolides stimulate the dissociation of peptidyl-tRNA from the ribosome[3]. This action prevents the completion of functional proteins and leads to an accumulation of incomplete peptide fragments.
The following diagram illustrates the overall mechanism of action.
References
A Comprehensive Technical Guide to Roxithromycin: Classification, Mechanism of Action, and Cellular Impact
Introduction
This technical guide provides an in-depth overview of Roxithromycin (B50055), a semi-synthetic macrolide antibiotic. It is highly probable that the query "Lexithromycin" contains a typographical error, as the vast body of scientific literature refers to Roxithromycin for the compound with the characteristics described herein. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's classification, mechanism of action, quantitative data, relevant experimental protocols, and its influence on cellular signaling pathways.
Roxithromycin is a derivative of erythromycin (B1671065) and is utilized in the treatment of various bacterial infections, including those affecting the respiratory tract, skin, and soft tissues.[1][2][3] Beyond its antibacterial properties, Roxithromycin also exhibits notable anti-inflammatory and immunomodulatory effects.[4][5]
Compound Class and Family
Roxithromycin belongs to the macrolide class of antibiotics, which are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[6][7] Specifically, it is a 14-membered macrolide, derived from erythromycin by the attachment of an N-oxime side chain to the lactone ring.[1] This structural modification enhances its stability in acidic environments and improves its pharmacokinetic profile compared to erythromycin.[8]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary antibacterial mechanism of Roxithromycin involves the inhibition of protein synthesis in susceptible bacteria.[1][3] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[9][10]
The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[11] By binding to the 23S rRNA component of the 50S subunit, Roxithromycin partially obstructs this tunnel.[12] This steric hindrance interferes with the translocation of peptidyl-tRNA, thereby preventing the elongation of the nascent polypeptide chain and ultimately halting protein synthesis.[11][13] While primarily considered a bacteriostatic agent, meaning it inhibits bacterial growth, Roxithromycin can be bactericidal at higher concentrations.[10]
Caption: Mechanism of Roxithromycin action on the bacterial ribosome.
Quantitative Data
The efficacy and pharmacokinetic properties of Roxithromycin have been quantified in various studies. The following tables summarize key data points.
Table 1: Minimum Inhibitory Concentrations (MICs) of Roxithromycin against Various Pathogens
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Mycobacterium avium complex | - | Promising MICs | [14] |
| M. scrofulaceum | - | Promising MICs | [14] |
| M. szulgai | - | Promising MICs | [14] |
| M. malmoense | - | Promising MICs | [14] |
| M. xenopi | - | Promising MICs | [14] |
| M. marinum | - | Promising MICs | [14] |
| M. kansasii | - | Promising MICs | [14] |
| Streptococcus pyogenes | Reference Strain | - | [15] |
| Streptococcus pneumoniae | Reference Strain | - | [15] |
| Haemophilus influenzae | Reference Strain | - | [15] |
| Moraxella catarrhalis | Reference Strain | - |[15] |
Table 2: Pharmacokinetic Parameters of Roxithromycin
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Elimination Half-life | ~12 hours | - | [10] |
| Metabolism | Primarily in the liver | - | [1] |
| Excretion | Mostly in bile, <10% in urine | - |[10] |
Table 3: In Vitro CYP3A Inactivation Kinetics for Roxithromycin
| Enzyme Source | KI (µM) | kinact (min-1) | Reference |
|---|---|---|---|
| Human Liver Microsomes | - | 0.023 - 0.058 | [16] |
| Recombinant CYP3A4 | Higher potency | 0.023 - 0.058 |[16] |
Experimental Protocols
The following section details a standard methodology for determining the antibacterial susceptibility of Roxithromycin.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established standards for antimicrobial susceptibility testing.[17]
1. Preparation of Roxithromycin Stock Solution:
-
Dissolve a known weight of Roxithromycin powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The solvent should not affect bacterial growth at the final concentration used in the assay.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.
-
Add 100 µL of a 2x working concentration of Roxithromycin to the wells in the first column.
-
Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a gradient of Roxithromycin concentrations.
-
The eleventh column will serve as a positive control for bacterial growth (no drug), and the twelfth column as a negative control (no bacteria).
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test bacterium, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Roxithromycin at which there is no visible bacterial growth.
-
The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
Caption: Workflow for the broth microdilution MIC assay.
Impact on Cellular Signaling Pathways
Beyond its direct antibacterial effects, Roxithromycin exerts immunomodulatory and anti-inflammatory actions, primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[4][5]
NF-κB is a key transcription factor involved in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like IL-8.[4]
Roxithromycin has been shown to intervene in this pathway by attenuating IκB phosphorylation and degradation.[4] By preventing the degradation of IκB, Roxithromycin effectively traps NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent transcription of inflammatory mediators.[4] This anti-inflammatory action is independent of its antibacterial activity.[18] Additionally, Roxithromycin has been observed to dampen the expression of markers associated with endoplasmic reticulum (ER) stress.[4]
Caption: Roxithromycin's inhibition of the NF-κB signaling pathway.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. vinmec.com [vinmec.com]
- 3. What is Roxithromycin used for? [synapse.patsnap.com]
- 4. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roxithromycin. An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drug.wellingtonicu.com [drug.wellingtonicu.com]
- 11. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. In vitro activity of roxithromycin against 16 species of atypical mycobacteria and effect of pH on its radiometric MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative prediction of macrolide drug-drug interaction potential from in vitro studies using testosterone as the human cytochrome P4503A substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. apps.dtic.mil [apps.dtic.mil]
In Vitro Antibacterial Spectrum of Roxithromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Roxithromycin, a semi-synthetic macrolide antibiotic. The document details its mechanism of action, summarizes its activity against a range of clinically relevant bacteria through quantitative data, and outlines the standardized experimental protocols for determining its in vitro efficacy.
Mechanism of Action
Roxithromycin, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] At higher concentrations, it can also exhibit bactericidal properties. The primary target for Roxithromycin is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of this subunit, it effectively blocks the polypeptide exit tunnel. This action prevents the elongation of the peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.[1]
Caption: Mechanism of action of Roxithromycin.
In Vitro Antibacterial Spectrum
The in vitro activity of Roxithromycin is comparable to that of erythromycin (B1671065), demonstrating efficacy against a broad range of pathogens.[1] Its spectrum includes many Gram-positive bacteria, some Gram-negative bacteria, and several atypical pathogens.
Gram-Positive Aerobes
Roxithromycin is generally active against Gram-positive cocci.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 | 1 |
| Staphylococcus epidermidis | 0.12 | 0.5 |
| Streptococcus pneumoniae | 0.06 | 0.25 |
| Streptococcus pyogenes (Group A) | 0.06 | 0.12 |
| Streptococcus agalactiae (Group B) | 0.12 | 0.25 |
| Enterococcus faecalis | 1 | >4 |
| Micrococcus spp. | 0.25 | 1 |
Note: MIC values can vary depending on the specific strains and testing methodologies.
Gram-Negative Aerobes
The activity of Roxithromycin against Gram-negative bacteria is more variable.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Moraxella catarrhalis | 0.12 | 0.25 |
| Neisseria gonorrhoeae | 0.25 | 0.5 |
| Haemophilus influenzae | 1 | 4 |
| Legionella pneumophila | 0.5 | 1 |
| Campylobacter jejuni | 1 | 2 |
Anaerobic Bacteria
Roxithromycin demonstrates activity against a variety of anaerobic organisms.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Propionibacterium acnes | 0.06 | 0.25 |
| Clostridium perfringens | 0.25 | 1 |
| Clostridium difficile | 1 | 4 |
| Bacteroides fragilis group | 2 | >16 |
| Peptostreptococcus spp. | 0.25 | 1 |
Note: Some studies indicate that 82% of B. fragilis strains are inhibited at a concentration of 4 mg/L.[3]
Atypical Pathogens
Roxithromycin is effective against several atypical pathogens.
| Bacterial Species | MIC (µg/mL) Range |
| Mycoplasma pneumoniae | 0.015 - 0.12 |
| Chlamydia trachomatis | 0.06 - 0.25 |
| Ureaplasma urealyticum | 0.12 - 1 |
Experimental Protocols
The determination of the in vitro antibacterial susceptibility of Roxithromycin is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. The in-vitro activity of roxithromycin, a new macrolide antibiotic, in comparison with that of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roxithromycin: review of its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro activity of roxithromycin, new semisynthetic macrolide against obligate anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin: An In-Depth Technical Guide on Preliminary Toxicity Studies
Disclaimer: The compound "Lexithromycin" appears to be a fictional or proprietary name, as no public scientific literature or toxicity data is available under this specific designation. This document has been compiled based on publicly accessible preliminary toxicity data for Roxithromycin , a closely related macrolide antibiotic, and is supplemented with representative data from other macrolides such as Azithromycin and Clarithromycin where specific data for Roxithromycin is unavailable. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the preliminary non-clinical toxicity profile of the macrolide antibiotic Roxithromycin, used here as a proxy for "this compound." The document summarizes key findings from acute, sub-chronic, genotoxicity, and reproductive toxicity studies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for pivotal toxicity assays are provided, alongside visualizations of key toxicological pathways to facilitate a deeper understanding of the compound's safety profile.
The primary mechanism of action for Roxithromycin, like other macrolides, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2]. Key toxicity findings indicate a low order of acute toxicity via the oral route. The primary toxicity concerns for the macrolide class include hepatotoxicity, which may be linked to mitochondrial dysfunction and inhibition of bile acid transport. Genotoxicity studies suggest that macrolides are generally non-mutagenic.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a primary endpoint of these studies.
Quantitative Data: Acute Oral Toxicity
The following table summarizes the acute oral toxicity data for Roxithromycin in rodent models.
| Test Substance | Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |
| Roxithromycin | Rat | Male & Female | Oral | 830 | [Cayman Chemical SDS, Sigma-Aldrich SDS] |
| Roxithromycin | Mouse | Male & Female | Oral | 665 | [Cayman Chemical SDS] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
The acute oral toxicity is typically assessed using a method such as the Up-and-Down Procedure (UDP), which is a stepwise dosing procedure that allows for the estimation of the LD50 with a reduced number of animals.
-
Test System: Healthy, young adult non-pregnant female rats (e.g., Sprague-Dawley strain).
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard rodent chow and water ad libitum.
-
Dosing: The test substance is administered as a single oral dose via gavage. The initial dose is selected based on available data. Dosing for subsequent animals is adjusted up or down by a constant factor depending on the outcome for the previously dosed animal.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Sub-chronic Toxicity
Sub-chronic toxicity studies evaluate the adverse effects of repeated dosing of a substance over a period of 90 days. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Quantitative Data: 90-Day Oral Toxicity
| Test Substance | Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Observed Effects at Higher Doses | Reference |
| Clarithromycin | Dog | 13 weeks | Oral | Not explicitly stated, but toxicity observed in the liver within 14 days at 300 mg/kg/day. | Hepatic lesions | [Product Monograph] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study is designed to characterize the toxicity profile of a substance following 90 days of repeated oral administration.
-
Test System: Rats (e.g., Wistar or Sprague-Dawley strain), with an equal number of males and females per group (typically 10 per sex per group).
-
Dose Groups: A control group and at least three dose levels (low, mid, and high) are used. The high dose is selected to induce some toxicity but not significant mortality.
-
Administration: The test substance is administered daily via oral gavage, in the diet, or in drinking water for 90 consecutive days.
-
In-life Observations: Daily clinical observations, weekly detailed physical examinations, and regular measurements of body weight, food, and water consumption are recorded. Ophthalmoscopic examinations are performed before and at the end of the study.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study. Urinalysis is also conducted.
-
Pathology: At the end of the 90-day period, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Endpoint Analysis: The study aims to identify target organs of toxicity and determine the NOAEL.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage. While specific reports for Roxithromycin were not found, Azithromycin, a related macrolide, has shown no genotoxic or mutagenic potential in standard laboratory tests.
Experimental Protocols
The Ames test is a widely used in vitro assay to detect gene mutations.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Principle: The assay measures the ability of a test substance to induce reverse mutations (revertants) that restore the functional capability of the bacteria to synthesize the required amino acid.
-
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar (B569324) medium lacking the specific amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
This assay detects chromosomal damage or damage to the mitotic apparatus in vivo.
-
Test System: Typically mice or rats.
-
Principle: The assay quantifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of erythrocytes, resulting from chromosome breaks or aneuploidy.
-
Methodology:
-
Animals are treated with the test substance, usually via the intended clinical route of administration.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.
Reproductive and Developmental Toxicity
Developmental and Reproductive Toxicology (DART) studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.
Summary of Findings
Studies on Roxithromycin in pregnant women have suggested that it is not a major teratogen. Developmental toxicity studies with Azithromycin in rats, mice, and rabbits showed no drug-induced fetal malformations at doses up to 2-4 times the adult human daily dose based on body surface area.
Experimental Protocol: Overview of DART Studies
DART studies are typically conducted in segments to cover the entire reproductive cycle.
-
Segment I (Fertility and Early Embryonic Development): Evaluates effects on male and female reproductive function. Dosing occurs before and during mating and for females, through implantation.
-
Segment II (Embryo-Fetal Development): Assesses the potential for teratogenicity. Dosing occurs during the period of major organogenesis in pregnant females.
-
Segment III (Pre- and Postnatal Development): Examines the effects on late fetal development, parturition, lactation, and postnatal development of the offspring. Dosing occurs from implantation through lactation.
Potential Mechanisms of Toxicity and Signaling Pathways
Hepatotoxicity is a known class effect of macrolide antibiotics. Two key mechanisms that have been proposed are mitochondrial dysfunction and inhibition of the bile salt export pump (BSEP).
Mitochondrial Toxicity Pathway
Macrolides, due to the similarity between bacterial and mitochondrial ribosomes, can inhibit mitochondrial protein synthesis. This can disrupt the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) formation, ultimately causing cellular damage.
Caption: Macrolide-induced mitochondrial toxicity pathway.
Bile Salt Export Pump (BSEP) Inhibition Pathway
Macrolides can inhibit the function of the Bile Salt Export Pump (BSEP), a transporter on the canalicular membrane of hepatocytes responsible for excreting bile salts into the bile. Inhibition of BSEP leads to the accumulation of cytotoxic bile salts within the hepatocytes, causing cholestatic liver injury.
Caption: Mechanism of macrolide-induced cholestatic liver injury via BSEP inhibition.
Conclusion
Based on the available preliminary toxicity data for Roxithromycin and other macrolides, "this compound" can be anticipated to have a low order of acute toxicity. The primary toxicological concerns are likely to be dose-related and focused on hepatotoxicity, potentially mediated by mitochondrial dysfunction and inhibition of bile salt transport. The available data suggests a low potential for genotoxicity and teratogenicity. Further sub-chronic and chronic toxicity studies would be necessary to fully characterize the long-term safety profile and establish a definitive NOAEL for regulatory submissions.
References
An In-depth Technical Guide on the Solubility and Stability Profile of Roxithromycin
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Roxithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin (B1671065) A, is a widely used therapeutic agent effective against a broad spectrum of bacteria.[1] Its clinical efficacy, however, is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which influence its formulation, bioavailability, and degradation pathways. This technical guide provides a detailed examination of the solubility and stability profile of Roxithromycin, presenting quantitative data, experimental methodologies, and visual representations of degradation processes to support research and development efforts. It is worth noting that while the query was for "Lexithromycin," the available scientific literature predominantly refers to "Roxithromycin," a closely related erythromycin A derivative. It is presumed that the user is interested in the profile of this well-documented compound.
Solubility Profile
Roxithromycin is characterized by its poor aqueous solubility, which can present challenges in formulation development and may limit its oral bioavailability.[1][2] The solubility of Roxithromycin is a critical parameter that influences its dissolution rate and subsequent absorption in the gastrointestinal tract.
Table 1: Solubility of Roxithromycin in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.0189 mg/L (estimated) | 25 | [3] |
| Chloroform | Soluble | Not Specified | [1] |
| Ethanol | Soluble | Not Specified | |
| Methanol | Soluble | Not Specified | |
| Acetone | Soluble | Not Specified |
Note: The aqueous solubility is an estimated value, highlighting the compound's hydrophobic nature.
The solubility of Roxithromycin can be enhanced through various techniques, including the preparation of amorphous forms and solvates. Studies have shown that amorphous forms of Roxithromycin, prepared by methods such as quench cooling and desolvation of solvates, exhibit superior solubility compared to its crystalline monohydrate form.
Stability Profile
The stability of Roxithromycin is influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding its degradation kinetics and pathways is crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations.
pH-Dependent Stability
Roxithromycin is highly susceptible to degradation in acidic conditions. In simulated gastric fluid (pH 1.2), it undergoes rapid degradation. Conversely, it exhibits greater stability in neutral to alkaline conditions. The rate of degradation increases with a decrease in pH. For instance, the apparent degradation rates were found to be 0.0162/min at pH 4 and 0.0309/min at pH 9 in one study, though this seems counterintuitive and may be specific to the degradation method (UV/H₂O₂) used in that particular research. Another study clearly indicates much better stability under alkali conditions than acidic ones at room temperature.
Table 2: Degradation of Roxithromycin under Different pH Conditions
| pH | Condition | Degradation Rate | Key Observations | Reference |
| 1.2 | Acidic Hydrolysis | Rapid | Significant degradation | |
| 4.0 | UV/H₂O₂ | 0.0162/min (pseudo-first-order) | Degradation observed | |
| 9.0 | UV/H₂O₂ | 0.0309/min (pseudo-first-order) | Increased degradation rate compared to pH 4 under these specific conditions | |
| Alkaline (1.0 M NaOH) | 75°C | Complete degradation | Highly unstable at elevated temperature and high pH |
Temperature and Photolytic Stability
Stress degradation studies have shown that Roxithromycin is highly stable under thermal and photolytic conditions. However, at elevated temperatures in the presence of strong alkaline solutions, complete degradation can occur.
Oxidative Stability
Roxithromycin is sensitive to oxidative stress. Studies have shown that it degrades in the presence of hydrogen peroxide (H₂O₂), with the degradation being dependent on the concentration of the oxidizing agent and the temperature.
Degradation Pathways
The degradation of Roxithromycin proceeds through several pathways, primarily involving hydrolysis of the cladinose (B132029) sugar and the lactone ring, as well as N-dealkylation of the amino sugar. Under acidic conditions, the primary degradation pathway involves the hydrolysis of the glycosidic bond between the cladinose sugar and the lactone ring. Oxidative degradation can lead to modifications of the tertiary amine and the oxime side chain.
Caption: Major degradation pathways of Roxithromycin under different stress conditions.
Experimental Protocols
Solubility Determination
A common method for determining the aqueous solubility of poorly soluble drugs like Roxithromycin is the shake-flask method.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution: An excess amount of Roxithromycin is added to a specific volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Roxithromycin in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination using the shake-flask method.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.
Protocol: Forced Degradation Study using HPLC
-
Preparation of Stock Solution: A stock solution of Roxithromycin of a known concentration is prepared in a suitable solvent.
-
Application of Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 75°C).
-
Photolytic Degradation: Exposure to UV light.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized (if necessary), and analyzed by a validated stability-indicating HPLC method.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
Table 3: Typical HPLC Parameters for Roxithromycin Analysis
| Parameter | Condition |
| Column | ODS C18 (e.g., 150 x 4.6 mm i.d.) |
| Mobile Phase | 0.03 M Potassium dihydrogen phosphate (B84403) buffer : Methanol (40:60, v/v), pH 4.5 |
| Flow Rate | 1 mL/min |
| Detection | UV at 215 nm |
| Temperature | Ambient |
Reference for HPLC parameters:
Conclusion
This technical guide provides a comprehensive overview of the solubility and stability of Roxithromycin. Its poor aqueous solubility necessitates formulation strategies to enhance bioavailability. The stability profile indicates significant degradation in acidic environments and under oxidative stress, while showing relative stability to heat and light. The provided experimental protocols and degradation pathway diagrams serve as valuable resources for researchers and drug development professionals working with this important macrolide antibiotic. A thorough understanding of these physicochemical properties is paramount for the development of safe, stable, and effective Roxithromycin formulations.
References
Lexithromycin target identification and validation
An In-depth Technical Guide to the Target Identification and Validation of Roxithromycin
Disclaimer: The term "Lexithromycin" does not correspond to a known antibiotic in publicly available scientific literature. This guide proceeds under the strong assumption that this is a typographical error for "Roxithromycin," a well-documented macrolide antibiotic.
Introduction
Roxithromycin is a semi-synthetic, 14-membered macrolide antibiotic derived from erythromycin.[1][2] It is utilized in the treatment of respiratory tract, urinary, and soft tissue infections caused by a range of Gram-positive and some Gram-negative bacteria.[3][4] Like other macrolides, Roxithromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[5] This is achieved by binding to its molecular target within the bacterial cell, a process that has been elucidated through a combination of biochemical, genetic, and structural biology techniques. Understanding the precise target and the methods used to validate it is crucial for optimizing its clinical use, overcoming resistance, and developing next-generation antibiotics.
This technical guide provides a comprehensive overview of the target identification and validation process for Roxithromycin, intended for researchers, scientists, and drug development professionals. It details the experimental protocols used to confirm its molecular target, presents quantitative data on its activity, and visualizes the key pathways and workflows involved.
Target Identification: The Bacterial Ribosome
The primary molecular target of Roxithromycin is the 50S subunit of the bacterial ribosome .[3] The ribosome is the cellular machinery responsible for protein synthesis (translation). Bacterial ribosomes (70S) are composed of a large (50S) and a small (30S) subunit, which differ sufficiently from eukaryotic ribosomes (80S) to allow for selective targeting.
Mechanism of Action
Roxithromycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[6][7] This binding site is primarily composed of 23S ribosomal RNA (rRNA). By physically obstructing this tunnel, Roxithromycin prevents the elongation of the growing polypeptide chain once it reaches a few amino acids in length.[6] This steric hindrance halts protein synthesis, leading to a bacteriostatic effect (inhibiting bacterial growth and replication).[3] At higher concentrations, it can exhibit bactericidal properties.[3]
Key molecular interactions stabilize Roxithromycin in its binding site, primarily through hydrogen bonds with specific nucleotides of the 23S rRNA, including A2058 and A2059 in domain V.[6][7]
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is required to definitively identify and validate the molecular target of an antibiotic like Roxithromycin.
Target Identification: Affinity Selection-Mass Spectrometry (AS-MS)
This technique identifies the binding partners of a small molecule from a complex mixture of cellular proteins, making it a powerful tool for unbiased target discovery.
Objective: To isolate and identify bacterial proteins that directly bind to Roxithromycin.
Methodology:
-
Immobilization (Conceptual): A derivative of Roxithromycin is synthesized with a linker arm that allows it to be covalently attached to a solid support, such as sepharose beads, creating an affinity chromatography column. It is critical that the modification does not disrupt the part of the molecule responsible for target binding.
-
Lysate Preparation: Grow a susceptible bacterial culture (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells and lyse them using mechanical or enzymatic methods to release the cellular contents, including ribosomes and other proteins.
-
Affinity Chromatography:
-
Pass the clarified bacterial lysate over the Roxithromycin-functionalized affinity column.
-
Proteins with affinity for Roxithromycin will bind to the column, while non-binding proteins will flow through.
-
Wash the column extensively with buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the column. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of free Roxithromycin to compete for binding.
-
Protein Identification via Mass Spectrometry:
-
Separate the eluted proteins using SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (typically with trypsin) to generate smaller peptides.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by matching the peptide fragmentation patterns against a protein sequence database. Ribosomal proteins from the 50S subunit would be expected hits.[4][8]
-
Biochemical Validation: In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system, confirming the functional consequence of target engagement.
Objective: To quantify the inhibitory activity of Roxithromycin on bacterial protein synthesis and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
System Setup: Use a commercially available bacterial in vitro transcription/translation (IVTT) kit (e.g., E. coli S30 extract system). These kits contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.).[9][10]
-
Reporter Template: Use a DNA plasmid encoding a reporter protein, such as luciferase or a fluorescent protein (e.g., GFP), as the template for the reaction.
-
Compound Preparation: Prepare a serial dilution of Roxithromycin in a suitable solvent (e.g., DMSO) to cover a wide concentration range.
-
Reaction Assembly:
-
In a microplate, assemble the IVTT reaction mixtures according to the manufacturer's protocol.
-
Add the various concentrations of Roxithromycin to the wells. Include a "no drug" positive control and a "no DNA template" negative control.
-
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.
-
Signal Quantification: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Data Analysis:
-
Normalize the signal from the drug-treated wells to the positive control.
-
Plot the percentage of inhibition against the logarithm of the Roxithromycin concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of Roxithromycin required to inhibit 50% of protein synthesis.[9][11]
-
Genetic Validation: Mapping Resistance Mutations
Identifying mutations that confer resistance to an antibiotic is a powerful method for validating its target. Mutations in the gene encoding the target protein or functional RNA can prevent the drug from binding.
Objective: To identify mutations in bacterial genes that lead to Roxithromycin resistance, thereby validating the drug's target.
Methodology:
-
Selection of Resistant Mutants:
-
Grow a large population of a susceptible bacterial strain on agar (B569324) plates containing Roxithromycin at a concentration slightly above its Minimum Inhibitory Concentration (MIC).
-
Spontaneous mutants that can grow in the presence of the antibiotic will form colonies.
-
-
Isolation and Verification: Isolate individual resistant colonies and re-streak them on antibiotic-containing media to confirm the resistance phenotype.
-
Genomic Analysis:
-
Extract genomic DNA from both the resistant mutants and the original susceptible (wild-type) strain.
-
Perform whole-genome sequencing on both sets of samples.
-
-
Mutation Mapping:
-
Compare the genome sequences of the resistant mutants to the wild-type sequence to identify genetic differences (mutations).
-
Focus on mutations that are consistently found in independently isolated resistant strains. For macrolides, mutations are frequently found in the 23S rRNA gene or in genes for ribosomal proteins L4 and L22.[12]
-
-
Confirmation: The identified mutations can be re-introduced into the wild-type strain using genetic engineering techniques (e.g., CRISPR-Cas9) to confirm that they are solely responsible for conferring resistance.
Quantitative Data Summary
Quantitative data is essential for characterizing the potency and efficacy of an antibiotic.
Table 1: Ribosome Binding Affinity and In Vitro Inhibition
This table compares the binding affinity (dissociation constant, K) and protein synthesis inhibitory activity (IC50) of Roxithromycin with other macrolides. Lower values indicate higher potency.
| Antibiotic | Overall Dissociation Constant (K) vs. E. coli Ribosome | IC50 (In Vitro Translation) |
| Roxithromycin | 20 nM[6][13] | ~0.4 µM[11] |
| Erythromycin | 36 nM[6][13] | ~1.0 µM[11] |
| Clarithromycin | 8 nM[6][13] | ~0.1 µM[11] |
Table 2: Minimum Inhibitory Concentrations (MICs) Against Key Pathogens
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a standard measure of antibacterial potency.
| Bacterial Species | Roxithromycin MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 0.03 - 4.0 | [14] |
| Streptococcus pyogenes | 0.03 - 0.25 | [15] |
| Staphylococcus aureus (MSSA) | 0.12 - 1.0 | [2][15] |
| Haemophilus influenzae | 0.5 - 8.0 | [15][16] |
| Moraxella catarrhalis | 0.06 - 0.25 | [15][16] |
| Legionella pneumophila | 0.06 - 0.5 | [2][16] |
| Chlamydia trachomatis | 0.06 - 0.25 | [2][16] |
| Mycoplasma pneumoniae | ≤0.01 - 0.06 | [2][16] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Conclusion
The identification and validation of the 50S bacterial ribosomal subunit as the target of Roxithromycin is a result of converging evidence from multiple experimental approaches. Affinity-based proteomics points to the ribosome as the primary binding partner. Biochemical assays, such as in vitro translation, confirm that this binding leads to a functional inhibition of protein synthesis. Finally, genetic studies, which show that resistance is conferred by mutations in ribosomal components, provide definitive validation of the target. This rigorous, multi-disciplinary approach is fundamental in antibiotic drug discovery, providing a solid foundation for understanding the mechanism of action, predicting resistance patterns, and guiding the development of more effective therapeutic agents.
References
- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. wp.unil.ch [wp.unil.ch]
- 9. benchchem.com [benchchem.com]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Biosynthesis of Macrolide Antibiotics: The Erythromycin Pathway and its Semisynthetic Derivatives
Introduction
While the term "Lexithromycin" does not correspond to a recognized molecule in the scientific literature, it is likely related to the well-established class of macrolide antibiotics. This guide provides a comprehensive technical overview of the biosynthetic pathway of erythromycin (B1671065), a foundational 14-membered macrolide produced by the soil bacterium Saccharopolyspora erythraea. Understanding this pathway is crucial for researchers, scientists, and drug development professionals, as it forms the basis for numerous semi-synthetic derivatives, including roxithromycin, clarithromycin, and azithromycin. This document details the genetic and enzymatic basis of erythromycin biosynthesis, presents quantitative data, outlines key experimental protocols for pathway investigation, and describes the semi-synthetic modification of erythromycin A into roxithromycin.
The Erythromycin Biosynthetic Pathway
Erythromycin biosynthesis is a complex process orchestrated by a cluster of genes spanning approximately 65 kb on the Saccharopolyspora erythraea chromosome. These genes, designated ery, encode the enzymes responsible for creating the polyketide core, synthesizing and attaching deoxy sugars, and performing final modifications to produce the mature antibiotic, erythromycin A.
Assembly of the Macrolide Core: 6-Deoxyerythronolide B (6-dEB)
The initial step is the synthesis of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), from one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. This process is catalyzed by a massive, modular Type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS).
DEBS is composed of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing two modules. Each module is responsible for one cycle of chain elongation and contains a specific set of enzymatic domains that dictate the structure of the growing polyketide chain.[1][2] The domains within each module include:
-
Acyltransferase (AT): Selects the appropriate starter (propionyl-CoA) or extender (methylmalonyl-CoA) unit.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain between catalytic domains.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Removes the hydroxyl group to form a double bond (inactive in erythromycin synthesis).
-
Enoyl Reductase (ER): Reduces the double bond to a single bond (inactive in erythromycin synthesis).
-
Thioesterase (TE): Located at the end of DEBS3, this domain catalyzes the release and cyclization of the completed polyketide chain to form the 14-membered lactone ring of 6-dEB.[1]
The modular nature of DEBS follows a colinearity rule, where the order of modules on the proteins corresponds to the sequence of reactions in the biosynthesis of 6-dEB.[3][4]
References
- 1. 6-deoxyerythronolide B synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 2. Reprogramming a module of the 6-deoxyerythronolide B synthase for iterative chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DEBS paradigm for type I modular polyketide synthases and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of Roxithromycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin, clarithromycin, and azithromycin.[1] It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[2] Roxithromycin functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit, which ultimately prevents the translocation of peptides.[1][3] This document provides a detailed protocol for the laboratory-scale synthesis of Roxithromycin, starting from Erythromycin A oxime, along with methods for its purification and characterization.
Mechanism of Action
Macrolide antibiotics, including Roxithromycin, exert their bacteriostatic or bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain, thereby halting protein synthesis.[3]
Caption: Mechanism of action of Roxithromycin.
Experimental Protocol: Synthesis of Roxithromycin from Erythromycin A Oxime
This protocol outlines the semi-synthesis of Roxithromycin. This process is a modification of the synthesis of other macrolides and is based on the chemical transformation of erythromycin.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Erythromycin A Oxime | ≥95% | Commercially Available |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | Reagent Grade | Standard Chemical Supplier |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Chemical Supplier |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Chemical Supplier |
| O-(Carboxymethyl)hydroxylamine hemihydrochloride | ≥98% | Standard Chemical Supplier |
| Pyridine (B92270) | Anhydrous | Standard Chemical Supplier |
| Dichloromethane (B109758) (DCM) | Anhydrous | Standard Chemical Supplier |
| Sodium bicarbonate | ACS Grade | Standard Chemical Supplier |
| Sodium sulfate (B86663) | Anhydrous, ACS Grade | Standard Chemical Supplier |
| Ethyl acetate (B1210297) | HPLC Grade | Standard Chemical Supplier |
| Hexane (B92381) | HPLC Grade | Standard Chemical Supplier |
| Methanol | HPLC Grade | Standard Chemical Supplier |
| Acetonitrile | HPLC Grade | Standard Chemical Supplier |
| Ethanol (B145695) | Reagent Grade | Standard Chemical Supplier |
Experimental Workflow
Caption: Workflow for the synthesis of Roxithromycin.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Erythromycin A oxime (1 equivalent) in anhydrous THF.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise, followed by the slow addition of 2-methoxyethoxymethyl chloride (MEM-Cl) (2.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
-
Oximation: Dissolve the purified intermediate (1 equivalent) and O-(Carboxymethyl)hydroxylamine hemihydrochloride (1.5 equivalents) in a mixture of pyridine and ethanol.
-
Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude Roxithromycin by recrystallization from a suitable solvent system such as ethanol-water or acetonitrile.
Purification and Characterization
Purification
The final product, Roxithromycin, can be further purified using the following methods:
-
Recrystallization: Dissolve the crude Roxithromycin in a minimal amount of hot ethanol or acetonitrile. Slowly cool the solution to induce crystallization. Filter the crystals and wash with cold ethanol. Dry the purified solid under vacuum at 40-60°C.
-
Flash Chromatography: For higher purity, the compound can be purified by flash chromatography using a silica gel column and an appropriate solvent system, such as a mixture of hexane and ethyl acetate.
Characterization
The identity and purity of the synthesized Roxithromycin should be confirmed by standard analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR and ¹³C NMR | The spectra should be consistent with the known structure of Roxithromycin. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of Roxithromycin ([M+H]⁺) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, indicating the purity of the compound. The retention time should match that of a Roxithromycin standard. |
| Melting Point | The measured melting point should be within the range reported in the literature for Roxithromycin. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The reaction conditions may need to be optimized for specific laboratory settings. The author is not responsible for any accidents or damages resulting from the use of this information.
References
Application Notes and Protocols for Lexithromycin In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is a semi-synthetic macrolide antibiotic, belonging to the same class as erythromycin (B1671065) and roxithromycin (B50055). Macrolide antibiotics are known for their bacteriostatic properties, which they achieve by inhibiting protein synthesis in susceptible bacteria.[1][2][3] Beyond their antibacterial effects, macrolides like roxithromycin have demonstrated immunomodulatory and anti-inflammatory properties.[4] These effects are attributed to the modulation of host cell signaling pathways and the inhibition of pro-inflammatory cytokine production.
These application notes provide detailed protocols for fundamental in vitro cell-based assays to characterize the bioactivity of this compound. The protocols outlined below are based on established methods for closely related macrolide antibiotics and serve as a comprehensive guide for researchers.
Mechanism of Action
This compound, as a macrolide antibiotic, functions by impeding bacterial protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome. This binding action obstructs the exit tunnel for newly synthesized polypeptide chains, thereby halting protein elongation and, consequently, bacterial growth. While primarily bacteriostatic, at higher concentrations, it can exhibit bactericidal properties against susceptible bacterial strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Protocol:
-
Bacterial Culture and Inoculum Preparation:
-
Select a relevant bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Inoculate the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.
-
On the day of the assay, dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control for bacterial growth (no antibiotic) and a negative control (broth only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
-
Cytotoxicity Assay
This assay evaluates the potential toxic effects of this compound on mammalian cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant mammalian cell line (e.g., human liver cells like Chang liver cells, or airway epithelial cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Quantification of Cytotoxicity:
-
Assess cell viability using a suitable method. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
-
Data Presentation:
| Macrolide Antibiotic | Relative Cytotoxicity in Chang Liver Cells |
| Erythromycin estolate | Most Toxic |
| Erythromycin-11,12-cyclic carbonate | More Toxic |
| Roxithromycin | Moderately Toxic |
| Clarithromycin | Moderately Toxic |
| Erythromycin base | Least Toxic |
| Azithromycin | Least Toxic |
Note: This table provides a qualitative comparison of cytotoxicity among different macrolides as reported in a study using Chang liver cells. Specific IC50 values for this compound would need to be determined experimentally.
Anti-Inflammatory Activity Assay: Cytokine Release in Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay evaluates the potential of this compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Protocol:
-
Cell Culture and Seeding:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 1-2 hours.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Quantification (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Macrolide Signaling Pathway Interactions
Macrolides can exert immunomodulatory effects by interfering with various intracellular signaling pathways. These interactions can lead to the downregulation of pro-inflammatory genes. For instance, macrolides have been shown to inhibit the activation of transcription factors like NF-κB.
References
Application Notes and Protocols for Preclinical Evaluation of Lexithromycin in Animal Models
Disclaimer: Information regarding Lexithromycin is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for macrolide antibiotics of the same class, such as azithromycin (B1666446), clarithromycin, and roxithromycin. These guidelines serve as a foundational framework for researchers, scientists, and drug development professionals. It is imperative to conduct dose-ranging and pharmacokinetic studies specifically for this compound to establish its unique profile.
Introduction
This compound is a novel macrolide antibiotic with potential broad-spectrum activity against various bacterial pathogens. Preclinical evaluation in relevant animal models is a critical step in determining its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles prior to human clinical trials. These application notes provide a comprehensive overview of recommended animal models, dosage and administration strategies, and detailed experimental protocols for the preclinical assessment of this compound.
Animal Models in Macrolide Research
The choice of animal model is crucial for obtaining translatable data.[1][2] Various species are utilized in macrolide research, each with specific advantages for different study types.
Table 1: Recommended Animal Models for this compound Studies
| Animal Model | Typical Use | Key Considerations |
| Mice | Efficacy studies (systemic and localized infections), initial PK screening, acute toxicity. | Small size allows for high-throughput screening. Genetically modified strains are available. |
| Rats | Pharmacokinetic and toxicokinetic studies, safety pharmacology, metabolism studies.[3][4][5] | Larger blood volume than mice facilitates serial sampling. Well-characterized metabolism. |
| Rabbits | Dermal and ocular infection models, pyrogenicity testing. | Larger surface area for topical application studies. |
| Dogs | Pharmacokinetic studies (good oral bioavailability for many macrolides), cardiovascular safety pharmacology. | Longer half-life of some macrolides in dogs can be observed. Telemetry device implantation is feasible for cardiovascular monitoring. |
| Gerbils | Middle ear infection models (otitis media). | Anatomical similarities of the ear to humans. |
| Non-human Primates | Late-stage preclinical development for PK/PD and safety evaluation, closely mimicking human physiology. | Used to confirm findings from lower species before human trials. |
Dosage and Administration
The route and frequency of administration significantly impact the bioavailability and efficacy of a drug. For macrolides, oral and parenteral routes are common.
Routes of Administration
Table 2: Common Routes of Administration for Macrolides in Animal Models
| Route | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via the mouth, typically by gavage. | Clinically relevant route for many antibiotics. Convenient for repeated dosing. | Subject to first-pass metabolism, variable absorption. |
| Intravenous (IV) | Direct injection into a vein. | 100% bioavailability, rapid onset of action. | Can cause local irritation. Requires skilled personnel. |
| Intramuscular (IM) | Injection into a muscle. | Slower absorption than IV, providing a depot effect. | Can cause pain and tissue damage at the injection site. |
| Subcutaneous (SC) | Injection under the skin. | Slower absorption than IM, suitable for sustained release. | Limited volume of administration. |
| Topical | Application to the skin or mucous membranes. | Localized drug delivery, minimizing systemic exposure. | Limited to superficial infections. |
| Inhalation | Administration as an aerosol to the respiratory tract. | Direct delivery to the lungs for respiratory infections. | Requires specialized equipment. |
Recommended Starting Dosages
Determining the optimal dose requires dose-range finding studies. The following table provides typical dose ranges for macrolides in various animal models based on published literature.
Table 3: Exemplary Dosage Ranges for Macrolide Antibiotics in Animal Models
| Animal Model | Macrolide Example | Dosage Range | Route | Reference |
| Mice | Azithromycin | 10 - 50 mg/kg | PO, SC | |
| Mice | Roxithromycin | 336 - 540 mg/kg/day | PO | |
| Rats | Azithromycin | 10 - 40 mg/kg | PO, IV | |
| Rats | Roxithromycin | 10 - 40 mg/kg | PO | |
| Dogs | Azithromycin | 30 mg/kg | PO, IV | |
| Dogs | Telithromycin | 5 - 20 mg/kg | PO | |
| Cattle | Erythromycin | 15 - 30 mg/kg | IV, IM, SC |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a selected animal model (e.g., rat or dog).
Materials:
-
This compound (analytical grade)
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Male and female Sprague-Dawley rats (or Beagle dogs)
-
Cannulas for blood collection (if applicable)
-
Centrifuge
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Intravenous (IV): Administer a single dose via a tail vein (rats) or cephalic vein (dogs).
-
-
Blood Sampling: Collect blood samples (e.g., 0.25 mL from rats, 1 mL from dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Pharmacokinetic Study Workflow
Efficacy Study Protocol: Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound against a systemic bacterial infection in mice.
Materials:
-
This compound
-
Vehicle for administration
-
Specific pathogen-free mice (e.g., ICR or BALB/c)
-
Bacterial strain of interest (e.g., Streptococcus pneumoniae)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Mucin or other enhancers of infection (optional)
Procedure:
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via the desired route (e.g., oral or subcutaneous). Multiple doses may be administered at specified intervals.
-
Monitoring: Observe the animals for signs of morbidity and mortality for a defined period (e.g., 7 days).
-
Endpoint: The primary endpoint is typically survival. A secondary endpoint could be the bacterial load in blood or target organs at a specific time point.
-
Data Analysis: Calculate the 50% effective dose (ED50) using probit analysis or compare survival curves using the log-rank test.
Efficacy Study Workflow
Safety Pharmacology Core Battery
Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.
Core Battery Systems:
-
Central Nervous System (CNS): Assess effects on behavior, coordination, and motor activity.
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Measure respiratory rate and tidal volume.
Protocol Outline (Cardiovascular Safety in Conscious Dogs):
-
Animal Model: Use Beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Acclimation: Allow dogs to recover from surgery and acclimate to the study environment.
-
Baseline Recording: Record baseline cardiovascular data for a sufficient period before dosing.
-
Dosing: Administer a single oral dose of this compound, vehicle control, and a positive control.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate for at least 24 hours post-dose.
-
Data Analysis: Analyze changes from baseline in key parameters (e.g., QT interval, heart rate, blood pressure) and compare between treatment groups.
Safety Pharmacology Core Battery
Conclusion
The preclinical evaluation of this compound in animal models is a multifaceted process that requires careful planning and execution. The protocols and data presented here, based on established knowledge of the macrolide class of antibiotics, provide a robust starting point for these investigations. Researchers should adapt these general guidelines to the specific characteristics of this compound as they are elucidated through initial in vitro and in vivo screening studies. Adherence to rigorous scientific and ethical standards is paramount for generating high-quality data to support the further development of this compound.
References
- 1. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathological studies on the protective effect of a macrolide antibiotic, roxithromycin, against sulfur mustard inhalation toxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Lexithromycin HPLC analytical method development
An Application Note and Protocol for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Lexithromycin (B1675197).
Introduction
This compound is a semi-synthetic macrolide antibiotic used in the treatment of various bacterial infections, particularly those affecting the respiratory tract.[1] Similar to other macrolides like roxithromycin (B50055) and azithromycin, it functions by inhibiting bacterial protein synthesis.[1][2] To ensure the quality, efficacy, and safety of pharmaceutical formulations containing this compound, a robust and reliable analytical method for its quantification is essential.
This application note details the development and validation of a simple, rapid, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The chromatographic separation is achieved on a C18 reversed-phase column. The principle of reversed-phase chromatography relies on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the analyte from the column. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength.[3]
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Triethylamine
-
HPLC grade water
-
0.45 µm nylon membrane filter
Equipment
-
HPLC system equipped with a UV-Vis detector and a data acquisition system
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | X'terra RP18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (30:70 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase and Buffer
-
Phosphate (B84403) Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 30:70 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas in an ultrasonic water bath for 15 minutes before use.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the range of 5-50 µg/mL.
Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder twenty tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
Method Validation Protocol
The developed method was validated as per ICH guidelines for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing blank (mobile phase), placebo, and spiked sample solutions.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the regression line is calculated.
-
Accuracy (Recovery): The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked placebo). The recovery is calculated at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six independent samples of the same batch on the same day, by the same analyst, and with the same instrument. The results are expressed as the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): This is determined by repeating the analysis on a different day with a different analyst. The %RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can include variations in mobile phase composition, pH, flow rate, and column temperature.
Data Presentation
The results of the method validation are summarized in the tables below.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 125430 |
| 10 | 251050 |
| 20 | 502300 |
| 30 | 753100 |
| 40 | 1004500 |
| 50 | 1255800 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD (n=3) |
| 80% | 16 | 15.92 | 99.50 | 0.45 |
| 100% | 20 | 20.15 | 100.75 | 0.32 |
| 120% | 24 | 23.88 | 99.50 | 0.51 |
Table 3: Precision
| Precision | Concentration (µg/mL) | Mean Peak Area | %RSD (n=6) |
| Repeatability (Intra-day) | 20 | 502450 | 0.65 |
| Intermediate (Inter-day) | 20 | 501980 | 0.88 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The developed RP-HPLC method is simple, specific, precise, accurate, and rapid for the quantification of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, and the results were found to be within the acceptable limits. Therefore, this method can be effectively used for routine quality control analysis of this compound.
References
Application Notes & Protocols: Mass Spectrometry Analysis of Lexithromycin and Related Macrolide Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lexithromycin is a macrolide antibiotic. The analysis of macrolides is crucial in drug development, quality control, and clinical and environmental monitoring. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the definitive technique for the quantification and identification of these compounds due to its high selectivity and sensitivity.[1][2] Macrolides are characterized by a large lactone ring to which one or more deoxy sugar moieties are attached.
This document provides a comprehensive guide to the mass spectrometry analysis of macrolide antibiotics, using established methods for similar compounds as a framework for the analysis of this compound. The protocols and data presented are based on common techniques applied to macrolides like erythromycin (B1671065), roxithromycin, and clarithromycin, and serve as a robust starting point for method development for any new macrolide compound.
Principle of Mass Spectrometry Analysis for Macrolides
Macrolide antibiotics are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the positive ion mode.[2][3] The general workflow involves:
-
Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, tissue, pharmaceutical formulation) to remove interferences.
-
Chromatographic Separation: Use of a reversed-phase HPLC or UPLC column to separate the analyte from other components.
-
Ionization: Generation of protonated molecular ions ([M+H]⁺) in the ESI source.
-
Tandem Mass Spectrometry (MS/MS): Isolation of the precursor ion ([M+H]⁺) in the first quadrupole, fragmentation via collision-induced dissociation (CID), and detection of specific product ions in the third quadrupole. This process, often performed in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and sensitivity for quantification.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: General experimental workflow for LC-MS/MS analysis of macrolides.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix (Human Plasma)
This protocol is adapted from established methods for macrolide extraction.
-
Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of an internal standard solution (e.g., Clarithromycin or a deuterated analog like Roxithromycin-d7 at 1 µg/mL in methanol) to each plasma sample, standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography (LC)
This protocol uses a standard reversed-phase column suitable for macrolide separation.
-
LC System: Agilent 1200 series, Waters ACQUITY UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Protocol 3: Mass Spectrometry (MS)
This protocol outlines typical parameters for a triple quadrupole mass spectrometer. Instrument-specific optimization is required.
-
Mass Spectrometer: Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: 4500 V.
-
Source Temperature: 325-450°C.
-
Curtain Gas: 10-30 units (instrument dependent).
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data and Fragmentation
Macrolide Fragmentation Pathway
The fragmentation of macrolide antibiotics in CID is predictable. The most common fragmentation pathways involve the cleavage of glycosidic bonds, leading to the neutral loss of the sugar moieties. For many macrolides, including erythromycin and roxithromycin, this involves the loss of desosamine (B1220255) and cladinose. This characteristic fragmentation is key to their specific detection.
Caption: Proposed fragmentation pathway for a typical 14-membered macrolide.
Table 1: Predicted LC-MS/MS Parameters for a Representative Macrolide (Roxithromycin)
The following table provides an example of MRM transitions that would be optimized for a macrolide analysis. For a novel compound like this compound, the first step would be to determine the protonated molecule's mass-to-charge ratio ([M+H]⁺) via a full scan. Product ion scans would then be performed on the [M+H]⁺ ion to identify the most abundant and specific fragment ions for MRM method development.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) (Typical) | Notes |
| Roxithromycin | 837.5 | 679.5 | 30-40 | Loss of Cladinose (158 Da) |
| 837.5 | 158.1 | 25-35 | Desosamine sugar fragment | |
| Clarithromycin (IS) | 748.5 | 590.4 | 30-40 | Loss of Cladinose (158 Da) |
| 748.5 | 158.1 | 25-35 | Desosamine sugar fragment | |
| Azithromycin | 749.5 | 591.5 | 25-35 | Loss of Desosamine sugar |
| 749.5 | 158.1 | 20-30 | Desosamine sugar fragment |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Typical Method Validation Parameters for Macrolide Analysis
Method validation should be performed according to regulatory guidelines (e.g., FDA, ICH). The following table summarizes typical performance characteristics for LC-MS/MS methods for macrolides in biological matrices.
| Parameter | Typical Range/Value | Description |
| Linearity Range | 5 - 20,000 ng/mL | The range over which the assay is accurate, precise, and linear. |
| Correlation Coefficient (r²) | > 0.995 | A measure of the goodness of fit for the linear regression. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | The lowest analyte concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of measured values to the true value. |
| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements. |
| Matrix Effect | 85 - 115% | The effect of co-eluting, interfering substances on ionization. |
| Extraction Recovery | > 80% | The efficiency of the analyte extraction process from the matrix. |
While specific mass spectrometry data for this compound is not widely published, the protocols and data provided here for analogous macrolide antibiotics offer a comprehensive and reliable foundation for developing a robust analytical method. By leveraging the well-understood chromatographic behaviors and fragmentation patterns of this class of compounds, researchers can efficiently establish and validate a sensitive and specific LC-MS/MS assay for the quantification and identification of this compound in various matrices. The key to success will be the systematic optimization of sample preparation, liquid chromatography, and mass spectrometer parameters.
References
- 1. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Roxithromycin in the Treatment of Respiratory Tract Infections in Mouse Models
Note: The initial request specified "Lexithromycin." However, as "this compound" does not correspond to a known macrolide antibiotic in the scientific literature, this document focuses on Roxithromycin (B50055) , a closely related and well-studied macrolide used in murine models of respiratory tract infections.
These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals on the use of roxithromycin for treating respiratory tract infections in mouse models. The information is compiled from various studies and is intended for research purposes.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria, including common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Beyond its antimicrobial properties, roxithromycin also exhibits significant anti-inflammatory and immunomodulatory effects, which contribute to its efficacy in treating respiratory infections.[2][3] These effects include the reduction of pro-inflammatory cytokines and the modulation of inflammatory cell activity.[2] In murine models, roxithromycin has been shown to reduce pathological changes in lung tissue, decrease bacterial load, and improve survival rates in bacterial respiratory infections.
Quantitative Data Summary
The following tables summarize quantitative data from studies using roxithromycin in mouse models of respiratory tract infection.
Table 1: Efficacy of Roxithromycin in Murine Models of Respiratory Tract Infection
| Pathogen | Mouse Strain | Roxithromycin Dosage | Key Findings | Reference |
| Haemophilus influenzae | BALB/c | 2.5 or 5.0 mg/kg, orally, once daily for 14 days | Dose-dependent inhibition of pathological changes in lung tissues. | |
| Macrolide-resistant Streptococcus pneumoniae | Not Specified | 1.25 to 10 mg/kg/day, orally for 3 days pre-infection | Doses ≥5 mg/kg/day increased median survival time and retarded bacteremia. At 48h post-infection, bacterial load in lungs and BALF was reduced by approximately 1.78 log10 CFU compared to controls. |
Table 2: Pharmacokinetic and Dosing Parameters of Roxithromycin in Mice
| Parameter | Mouse Strain | Dosage | Value | Reference |
| Dosing Regimen (Pre-treatment) | Not Specified | 1.25, 2.5, 5.0, 7.5, or 10 mg/kg/day, orally (twice daily) | Administered for 3 days before infection. | |
| Dosing Regimen (Treatment) | BALB/c | 2.5 or 5.0 mg/kg, orally (once daily) | Administered for 14 days. | |
| Lung Tissue Concentration | Not Specified | 5 mg/kg/day for 3 days | Concentrations in plasma and lung tissue were below the MIC for the infecting strain. |
Experimental Protocols
Protocol for Haemophilus influenzae Induced Respiratory Tract Infection in BALB/c Mice
This protocol is based on the methodology for establishing a H. influenzae respiratory infection model to evaluate the efficacy of roxithromycin.
Materials:
-
Roxithromycin
-
BALB/c mice
-
Haemophilus influenzae culture
-
Vehicle for oral gavage (e.g., saline)
-
Nasal inoculation equipment
Procedure:
-
Animal Acclimatization: Acclimatize BALB/c mice to laboratory conditions for at least one week prior to the experiment.
-
Roxithromycin Administration:
-
Prepare roxithromycin solutions at concentrations of 2.5 mg/kg and 5.0 mg/kg.
-
Administer the prepared doses of roxithromycin or vehicle (control group) orally to the mice once per day for 14 consecutive days.
-
-
Infection:
-
On day 16 (two days after the final drug administration), nasally infect the mice with a standardized inoculum of Haemophilus influenzae.
-
-
Monitoring and Assessment:
-
Monitor the mice for clinical signs of infection.
-
At a predetermined time point post-infection, euthanize the mice.
-
Harvest lung tissues for histopathological examination to assess the extent of pathological changes.
-
Optionally, perform bronchoalveolar lavage (BAL) to quantify bacterial load and inflammatory cell influx.
-
Protocol for Macrolide-Resistant Streptococcus pneumoniae Pneumonia Model
This protocol describes a model to assess the immunomodulatory and protective effects of roxithromycin against a macrolide-resistant strain of S. pneumoniae.
Materials:
-
Roxithromycin
-
Specific pathogen-free mice
-
Macrolide-resistant Streptococcus pneumoniae strain
-
Vehicle for oral gavage (e.g., saline with 95% ethanol)
-
Equipment for oral gavage and intranasal or intratracheal inoculation
Procedure:
-
Animal and Bacterial Preparation:
-
Use specific pathogen-free mice and allow for acclimatization.
-
Culture the macrolide-resistant S. pneumoniae strain to the mid-logarithmic phase and prepare the inoculum at the desired concentration (e.g., 1 x 10^5 CFU).
-
-
Prophylactic Roxithromycin Treatment:
-
Prepare roxithromycin at doses ranging from 1.25 to 10 mg/kg/day.
-
Administer roxithromycin or vehicle control via oral gavage for 3 days prior to infection. Doses can be administered twice daily at 12-hour intervals.
-
-
Pneumonia Induction:
-
Infect the mice with the prepared S. pneumoniae inoculum via intranasal or intratracheal instillation.
-
-
Efficacy Evaluation:
-
Survival Analysis: Monitor a cohort of mice over a period (e.g., 14 days) to determine survival curves.
-
Bacterial Burden: At various time points post-infection (e.g., 12, 24, 36, 48 hours), euthanize subsets of mice. Collect blood, BAL fluid (BALF), and lung tissue to quantify the number of viable pneumococci (CFU).
-
Inflammatory Markers: Analyze BALF and lung homogenates for levels of inflammatory cytokines (e.g., KC, MCP-1) and matrix metalloproteinases (e.g., MMP-7) using methods like ELISA.
-
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of roxithromycin and a typical experimental workflow for its evaluation in a murine model.
Caption: Antibacterial mechanism of Roxithromycin.
Caption: Anti-inflammatory signaling pathway of Roxithromycin.
Caption: General experimental workflow for efficacy testing.
References
- 1. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. Roxithromycin attenuates inflammation via modulation of RAGE-influenced calprotectin expression in a neutrophilic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Lexithromycin MIC for Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexithromycin is an early semi-synthetic macrolide antibiotic, derived from erythromycin.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately prevents bacterial growth.[2][3][4] Although not as extensively studied as its close relative, roxithromycin, this compound is expected to exhibit a broad spectrum of antibacterial activity, particularly against gram-positive organisms.[1]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical parameter for assessing the potency of a new antibiotic and for monitoring the development of resistance.
Principle
The protocol described below is based on the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing. This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is determined by visual inspection of bacterial growth in the wells of a microtiter plate.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against a panel of common gram-positive bacteria. These values are presented for illustrative purposes and are based on the known activity of similar macrolide antibiotics. Actual MIC values must be determined experimentally.
| Gram-Positive Bacteria | Strain ID | This compound MIC Range (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.125 - 1 | 0.25 |
| Streptococcus pneumoniae | ATCC® 49619™ | 0.015 - 0.125 | 0.03 |
| Enterococcus faecalis | ATCC® 29212™ | 1 - 8 | 2 |
| Streptococcus pyogenes | ATCC® 19615™ | 0.03 - 0.25 | 0.06 |
| Staphylococcus epidermidis | ATCC® 12228™ | 0.25 - 2 | 0.5 |
Experimental Protocols
Materials
-
This compound powder
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL).
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
The final drug concentrations will range from the highest concentration in well 1 down to the lowest concentration in well 10.
-
Inoculate each well (1-11) with 50 µL of the standardized bacterial inoculum. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no bacteria).
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well (well 11) should show distinct turbidity.
-
The sterility control well (well 12) should remain clear.
Mandatory Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound, a macrolide antibiotic that inhibits bacterial protein synthesis.
References
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition Using Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Roxithromycin (B50055), a macrolide antibiotic, as a tool for studying the inhibition of bacterial protein synthesis. This document outlines the mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic that effectively inhibits the growth of a wide range of bacteria.[1] Its primary mechanism of action is the disruption of bacterial protein synthesis, making it a valuable compound for research into ribosome function and the development of novel antibacterial agents. Roxithromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit of nascent polypeptide chains.[2]
Mechanism of Action
Roxithromycin, like other macrolide antibiotics, targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. Roxithromycin specifically binds to the 23S rRNA component of the 50S subunit, near the peptidyl transferase center, within the polypeptide exit tunnel.[2] This binding physically obstructs the path of the elongating polypeptide chain, leading to a premature termination of protein synthesis. This inhibition of essential protein production ultimately halts bacterial growth and proliferation.
Caption: Mechanism of Roxithromycin action on the bacterial ribosome.
Quantitative Data
The following table summarizes the in vitro activity of Roxithromycin against various bacterial species. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | - | - | [1] |
| Streptococcus pneumoniae | - | - | - | [3][4][5] |
| Haemophilus influenzae | - | - | 8 | [6][7] |
| Moraxella catarrhalis | - | - | 0.25 | [8] |
| Legionella pneumophila | - | - | - | [9] |
| Mycoplasma pneumoniae | 0.00625 - 0.0156 | - | - | [10] |
| Chlamydia trachomatis | ≤ 0.125 | - | - | [11][12][13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of Roxithromycin against a bacterial strain of interest.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Roxithromycin powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Roxithromycin Stock Solution: Dissolve Roxithromycin powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the Roxithromycin stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain of interest in an appropriate broth to the logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Roxithromycin that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Bacterial Protein Synthesis Inhibition Assay using E. coli S30 Extract
This assay measures the direct inhibitory effect of Roxithromycin on bacterial protein synthesis in a cell-free system.
Caption: Workflow for in vitro protein synthesis inhibition assay.
Materials:
-
E. coli S30 cell-free extract system (commercially available or prepared in-house)[15][16][17][18][19]
-
Reporter plasmid (e.g., containing luciferase or Green Fluorescent Protein (GFP) gene under a bacterial promoter)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Roxithromycin
-
Luminometer or fluorometer
Procedure:
-
Reaction Setup: In a microfuge tube or 96-well plate, combine the E. coli S30 extract, amino acid mixture, energy source, and the reporter plasmid according to the manufacturer's instructions.
-
Addition of Inhibitor: Add varying concentrations of Roxithromycin to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Measurement of Reporter Protein:
-
For luciferase reporter: Add the luciferase substrate and measure the luminescence using a luminometer.
-
For GFP reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis: Plot the reporter signal against the concentration of Roxithromycin. The IC50 value, which is the concentration of Roxithromycin that causes a 50% reduction in protein synthesis, can be calculated from this curve.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of Roxithromycin to bacterial ribosomes.
Caption: Workflow for ribosome filter binding assay.
Materials:
-
Purified bacterial 70S ribosomes
-
Radiolabeled Roxithromycin (e.g., [3H]-Roxithromycin or [14C]-Roxithromycin)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microfuge tube, combine purified bacterial ribosomes and radiolabeled Roxithromycin in the binding buffer. For competition assays, unlabeled Roxithromycin or other compounds can be included.
-
Incubation: Incubate the reaction mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Filtration: Quickly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.[20]
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound radiolabeled ligand.
-
Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radiolabeled Roxithromycin is determined from the measured radioactivity. By performing the assay with varying concentrations of the radiolabeled ligand, the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Conclusion
Roxithromycin serves as an excellent model compound for studying the inhibition of bacterial protein synthesis. The protocols provided herein offer robust methods for quantifying its antibacterial activity and characterizing its interaction with the bacterial ribosome. These approaches are fundamental for both basic research into ribosome function and for the discovery and development of new antibacterial drugs.
References
- 1. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 6. In vitro activity of the new macrolide antibiotic roxithromycin (RU 28965) against clinical isolates of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical efficacy of roxithromycin in the treatment of adults with upper and lower respiratory tract infection due to Haemophilus influenzae: a meta-analysis of 12 clinical studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro activity of roxithromycin against Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [New aspects of macrolides: contribution of roxithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of roxithromycin in the treatment of mycoplasma pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-vitro and in-vivo activity of roxithromycin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing in Chlamydia trachomatis: The Current State of Evidence and a Call for More National Surveillance Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]
- 16. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. youtube.com [youtube.com]
- 20. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
Application Notes and Protocols for In Vivo Efficacy Studies of Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Roxithromycin (B50055), a semi-synthetic macrolide antibiotic. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Roxithromycin against various bacterial pathogens.
Introduction to Roxithromycin
Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of bacteria.[1][2][3] It exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2] Roxithromycin has favorable pharmacokinetic properties, including rapid absorption and a long half-life of approximately 12 hours in humans, allowing for once or twice-daily dosing.[1]
Mechanism of Action Signaling Pathway
Roxithromycin's primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which stalls the process of peptide chain elongation. This bacteriostatic action ultimately prevents bacterial growth and replication.
Caption: Mechanism of action of Roxithromycin.
Pharmacokinetic Parameters of Roxithromycin
The following tables summarize key pharmacokinetic parameters of Roxithromycin observed in different species.
Table 1: Pharmacokinetic Parameters of Roxithromycin in Humans (Oral Administration)
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 6.6 - 9.1 mg/L (150 mg dose) | |
| Time to Peak (Tmax) | ~2 hours | |
| Plasma Half-life (t1/2) | ~12 hours | |
| Protein Binding | ~87% | |
| Excretion | ~10% in urine, majority in bile and feces |
Table 2: Pharmacokinetic Parameters of Roxithromycin in Animal Models
| Species | Dose | Cmax (µg/mL) | t1/2 (hours) | Bioavailability (%) | Reference |
| Broiler Chickens | 20 mg/kg (oral) | 3.60 | 8.30 | 56.86 | |
| Dogs | 20 mg/kg (IV) | - | - | - |
Experimental Protocols for In Vivo Efficacy Studies
Murine Model of Streptococcus pneumoniae Pneumonia
This protocol describes a murine model to assess the efficacy of Roxithromycin against Streptococcus pneumoniae lung infection.
Experimental Workflow:
Caption: Workflow for murine pneumonia model.
Materials:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Bacterial Strain: Streptococcus pneumoniae (e.g., a macrolide-resistant strain).
-
Roxithromycin: Pharmaceutical grade, dissolved in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Anesthetic: Isoflurane or ketamine/xylazine cocktail.
-
Equipment: Pipettes, gavage needles, surgical instruments for dissection, homogenizer, incubator, centrifuge.
Procedure:
-
Bacterial Culture Preparation: Culture S. pneumoniae on blood agar (B569324) plates and then in a suitable broth (e.g., Todd-Hewitt broth) to mid-log phase. Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Animal Infection:
-
Anesthetize the mice.
-
For intranasal infection, instill 20-50 µL of the bacterial suspension into the nares.
-
For intratracheal infection, surgically expose the trachea and inject 50 µL of the bacterial suspension.
-
-
Roxithromycin Treatment:
-
Administer Roxithromycin orally via gavage at doses ranging from 1.25 to 10 mg/kg/day. Treatment can be initiated pre- or post-infection.
-
A control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and survival.
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize subgroups of mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for bacterial load determination (CFU counts) and histopathological examination.
-
Collect blood for bacterial load determination (bacteremia).
-
Table 3: Efficacy Data of Roxithromycin in Murine Pneumonia Model (S. pneumoniae)
| Dose (mg/kg/day) | Outcome | Result | Reference |
| ≥5 | Survival | Increased median survival time | |
| ≥5 | Bacteremia | Retarded development of bacteremia | |
| 1.25 - 10 | Bacterial Clearance | Enhanced bacterial clearance from lungs |
Rabbit Model of Infective Endocarditis
This model is used to evaluate the efficacy of Roxithromycin in treating deep-seated infections like infective endocarditis, typically caused by Staphylococcus aureus.
Experimental Workflow:
Caption: Workflow for rabbit endocarditis model.
Materials:
-
Animals: New Zealand White rabbits (2-3 kg).
-
Bacterial Strain: Staphylococcus aureus (e.g., a methicillin-susceptible or -resistant strain).
-
Roxithromycin: Pharmaceutical grade.
-
Anesthetic: Ketamine/xylazine.
-
Surgical Equipment: Polyethylene (B3416737) catheter, surgical instruments.
Procedure:
-
Induction of Non-bacterial Thrombotic Endocarditis:
-
Anesthetize the rabbit.
-
Surgically expose the carotid artery and insert a polyethylene catheter.
-
Advance the catheter into the left ventricle to induce trauma to the aortic valve, leading to the formation of a sterile vegetation.
-
The catheter is typically left in place for a few hours.
-
-
Bacterial Challenge:
-
24 hours after catheterization, intravenously inject a suspension of S. aureus (e.g., 10^5 - 10^6 CFU).
-
-
Roxithromycin Treatment:
-
Initiate treatment with Roxithromycin at a specified dose and frequency.
-
A control group should receive no treatment.
-
-
Endpoint Analysis:
-
After a defined treatment period, euthanize the rabbits.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Homogenize the vegetations and perform serial dilutions for quantitative culture to determine the bacterial load (CFU per gram of vegetation).
-
Table 4: Comparative Efficacy in Rabbit Endocarditis Model (S. epidermidis)
| Treatment | Outcome | Result | Reference |
| Roxithromycin | Microbial Burden | Inferior to erythromycin (B1671065) in decreasing microbial burden in endocardial vegetations (p < 0.05) | |
| Erythromycin | Microbial Burden | Superior to Roxithromycin in decreasing microbial burden |
Data Interpretation and Conclusion
The in vivo efficacy of Roxithromycin is dependent on the animal model, the bacterial pathogen, and the dosing regimen. In the murine pneumonia model, Roxithromycin has demonstrated efficacy in improving survival and reducing bacterial load. In the rabbit endocarditis model, its efficacy may be less pronounced compared to other macrolides like erythromycin for certain pathogens. These preclinical data are crucial for informing the design of clinical trials and establishing the therapeutic potential of Roxithromycin for various infectious diseases.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental objectives, institutional animal care and use committee (IACUC) guidelines, and relevant scientific literature.
References
Application Notes and Protocols for Lexithromycin Tissue Distribution Analysis in Rats
Introduction
Lexithromycin (B1675197) is a novel macrolide antibiotic. Understanding its distribution within various tissues is a critical component of its preclinical pharmacokinetic profiling. This document provides detailed protocols and application notes for conducting tissue distribution studies of this compound in rats. The methodologies outlined are based on established practices for other macrolide antibiotics and can be adapted for the specific characteristics of this compound. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended bioanalytical method for sensitive and specific quantification of the drug in biological matrices.
Experimental Protocols
1. Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model for this study. Animals should be acclimatized for at least one week before the experiment with free access to standard laboratory chow and water.
-
Dosing: this compound can be administered orally (p.o.) or intravenously (i.v.). The formulation and vehicle should be selected based on the physicochemical properties of this compound. For oral administration, a dose can be given via gavage. For intravenous administration, the drug is typically infused via the tail vein.
2. Sample Collection
-
Time Points: A series of time points should be selected to capture the absorption, distribution, and elimination phases of the drug. Typical time points may include 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
-
Blood Collection: At each time point, blood samples are collected from a subset of animals via cardiac puncture under anesthesia. Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Tissue Collection: Following blood collection, animals are euthanized, and tissues of interest (e.g., lung, liver, kidney, spleen, muscle, brain, and skin) are rapidly excised. Tissues should be rinsed with ice-cold saline, blotted dry, weighed, and immediately frozen at -80°C until homogenization.
3. Tissue Homogenization
-
Procedure: A known weight of each tissue sample is homogenized in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate. This can be achieved using a mechanical homogenizer. The homogenization process should be performed on ice to minimize degradation of the analyte.
4. Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: This is a common method for extracting macrolides from plasma and tissue homogenates.[1]
-
To a 100 µL aliquot of plasma or tissue homogenate, add an internal standard. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.[1]
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[1]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
-
-
Solid-Phase Extraction (SPE): SPE can also be used for sample clean-up and concentration, particularly for complex matrices.
5. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer is used for the quantification of this compound.
-
Chromatographic Conditions: A C18 analytical column is typically used for the separation of macrolide antibiotics. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water), run in a gradient elution mode.
-
Mass Spectrometry: The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, sensitivity, and stability.
Data Presentation
The tissue distribution of this compound is typically evaluated by the tissue-to-plasma concentration ratio (Kp). High Kp values indicate extensive distribution of the drug into the tissues. For context, the following table summarizes the tissue distribution characteristics of other well-known macrolide antibiotics in rats. It is anticipated that this compound will exhibit similar extensive tissue penetration.
Table 1: Representative Tissue Distribution of Macrolide Antibiotics in Rats
| Macrolide | Tissue | Tissue/Plasma Ratio (AUC) | Reference |
| Azithromycin (B1666446) | Various | 13.6 to 137 | [2] |
| Erythromycin | Various | 3.1 to 11.6 | [2] |
| Clarithromycin | Skin | 1.2 to 1.5 | |
| Azithromycin | Skin | 3.8 to 4.9 | |
| Telithromycin | Lung | 7.8 |
Note: Data presented are for comparative purposes to illustrate the expected range of tissue distribution for macrolide antibiotics.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Tissue Distribution Analysis.
Signaling Pathway
No specific signaling pathways related to the tissue distribution of this compound were identified in the provided search results. The distribution of macrolides is primarily governed by passive diffusion and active transport mechanisms, which are not typically represented as signaling pathways. Therefore, a signaling pathway diagram is not applicable in this context.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lexithromycin Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lexithromycin in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of this compound for in vivo experiments.
Q1: My this compound formulation appears clear initially but forms a precipitate after administration to the animal. What is causing this?
A: This phenomenon, known as in vivo precipitation, is common for poorly soluble drugs formulated using methods like co-solvents or pH adjustment. The physiological environment of the gastrointestinal tract or bloodstream can differ significantly from the formulation vehicle, leading to a decrease in drug solubility and subsequent precipitation.
Troubleshooting Steps:
-
Evaluate the Formulation Strategy: Consider alternative formulation approaches that provide better protection against precipitation upon dilution, such as amorphous solid dispersions or cyclodextrin (B1172386) complexation.
-
Optimize Co-solvent Concentration: If using a co-solvent, gradually decrease its concentration to the minimum required to maintain this compound in solution. This can reduce the extent of precipitation upon dilution.
-
Incorporate a Precipitation Inhibitor: The addition of polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to your formulation can help maintain a supersaturated state of this compound in vivo and inhibit its crystallization.
Q2: I am observing low and variable oral bioavailability of this compound in my animal studies despite achieving good solubility in the formulation vehicle. Why is this happening?
A: Low and variable oral bioavailability of a poorly soluble drug like this compound can be attributed to several factors beyond initial formulation solubility. The Biopharmaceutics Classification System (BCS) classifies drugs based on their solubility and permeability. Macrolides like this compound often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2][3]
Possible Causes and Solutions:
-
In Vivo Precipitation: As discussed in Q1, precipitation in the gastrointestinal tract can significantly reduce the amount of drug available for absorption.
-
Slow Dissolution Rate: Even if the drug is formulated in a way that enhances its apparent solubility, the rate at which it dissolves in the gastrointestinal fluids might be the rate-limiting step for absorption.[4] Particle size reduction techniques like micronization or nanosizing can help increase the dissolution rate by increasing the surface area of the drug particles.[5]
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or intestinal wall, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the aqueous solubility of this compound for in vivo studies?
A: The primary strategies can be categorized into physical and chemical modifications.[6]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution rate.[7][8][9]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the vehicle can increase solubility. However, this may not be suitable for all routes of administration due to potential tolerability issues.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) can increase the solubility of hydrophobic drugs.[10][11]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule can increase its solubility and stability.[4][12]
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization and absorption.[13][14]
-
Q2: Which excipients are commonly used to solubilize macrolide antibiotics like this compound?
A: A variety of excipients can be used, and the choice depends on the selected formulation strategy, route of administration, and animal species.[10][11][15]
| Excipient Category | Examples | Formulation Strategy |
| Polymers | HPMC, HPMCAS, PVP, Soluplus®, Eudragit® | Amorphous Solid Dispersions |
| Cyclodextrins | β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin Complexation |
| Co-solvents | Ethanol, Propylene Glycol, PEG 300, PEG 400 | Co-solvent Formulations |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Lipid-Based Formulations, Micellar Solutions |
| Lipids | Capryol®, Labrasol®, Maisine® | Lipid-Based Formulations |
Q3: How do I choose the most appropriate solubility enhancement technique for this compound?
A: The selection of a suitable technique is a multi-step process that depends on the physicochemical properties of this compound, the desired dose, the route of administration, and the stage of drug development.
start [label="Start: Poorly Soluble\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; physchem [label="Physicochemical\nCharacterization\n(pKa, logP, crystallinity)", fillcolor="#FBBC05", fontcolor="#202124"]; route [label="Define Route of\nAdministration\n(Oral, IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose [label="Determine Target\nDose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy [label="Select Solubilization Strategy", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
oral [label="Oral Administration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; iv [label="IV Administration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
asd [label="Amorphous Solid\nDispersion (ASD)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclo [label="Cyclodextrin\nComplexation", fillcolor="#FBBC05", fontcolor="#202124"]; lipid [label="Lipid-Based\nFormulation (SEDDS)", fillcolor="#FBBC05", fontcolor="#202124"]; cosolvent [label="Co-solvent/\nSurfactant", fillcolor="#FBBC05", fontcolor="#202124"];
formulate [label="Formulation Development\n& Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invitro [label="In Vitro Characterization\n(Solubility, Dissolution)", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo PK Study", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> physchem; physchem -> strategy; route -> strategy; dose -> strategy;
strategy -> oral [label="Oral"]; strategy -> iv [label="IV"];
oral -> asd; oral -> cyclo; oral -> lipid;
iv -> cosolvent; iv -> cyclo;
asd -> formulate; cyclo -> formulate; lipid -> formulate; cosolvent -> formulate;
formulate -> invitro; invitro -> invivo; }
Decision workflow for selecting a solubility enhancement strategy.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility of a macrolide antibiotic, analogous to this compound, using different formulation strategies. The data is presented for illustrative purposes and the actual enhancement for this compound will be compound-specific.
| Formulation Strategy | Carrier/Excipient | Fold Increase in Aqueous Solubility (Approximate) | Reference Compound(s) |
| Amorphous Solid Dispersion | HPMCAS | 10 - 100 | Griseofulvin[16] |
| Cyclodextrin Complexation | HP-β-CD | 5 - 50 | Azithromycin, Clarithromycin[1][3][17] |
| Co-solvent Formulation | 20% Ethanol in water | 2 - 10 | General observation |
| Lipid-Based Formulation (SEDDS) | Capryol®, Labrasol® | 10 - 50 | General observation |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of this compound with a polymer carrier.[18]
Materials:
-
This compound
-
Polymer carrier (e.g., HPMCAS, PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the polymer carrier in a desired ratio (e.g., 1:3 drug-to-polymer).
-
Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Scrape the solid material from the flask.
-
Dry the collected solid in a vacuum oven at a temperature below its glass transition temperature (Tg) for 24-48 hours to remove any residual solvent.
-
The resulting powder is the this compound ASD.
start [label="Weigh this compound\n& Polymer", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Vacuum Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; asd_product [label="this compound ASD\n(Amorphous Solid Dispersion)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> evaporate; evaporate -> dry; dry -> asd_product; }
Workflow for preparing an amorphous solid dispersion.
Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol details a simple and efficient method for preparing an inclusion complex of this compound with a cyclodextrin.[1]
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Desiccator
Procedure:
-
Accurately weigh this compound and the cyclodextrin in a molar ratio determined from phase solubility studies (e.g., 1:1 or 1:2).
-
Place the powders in a clean mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1 v/v) to the powder mixture to form a thick paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
If the paste becomes too dry, add a few more drops of the hydroalcoholic solution.
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the paste in a desiccator under vacuum at room temperature until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
References
- 1. Dissolution Enhancement of Clarithromycin Using Ternary Cyclodextrin Complexation - IJPRS [ijprs.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajchem-a.com [ajchem-a.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting Lexithromycin synthesis yield issues
Welcome to the technical support center for Lexithromycin synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, a novel macrolide antibiotic. The following guides and frequently asked questions (FAQs) are structured to directly address specific challenges you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, like other macrolide antibiotics, is a complex process that typically involves the convergent assembly of key building blocks. The core structure is a large macrocyclic lactone ring, which is often synthesized through macrolactonization of a linear precursor. This is followed by the stereoselective glycosylation to introduce the necessary sugar moieties. The overall yield can be significantly impacted by the efficiency of each step.
Q2: My overall yield of this compound is consistently low. What are the common causes?
A2: Low yields in macrolide synthesis can arise from several factors. Incomplete reactions, the formation of side products, and degradation of the product during workup and purification are common culprits. Specifically for macrolide synthesis, challenges in the macrolactonization step and inefficient glycosylation reactions are often significant contributors to yield loss. A systematic approach to troubleshooting, starting from the validation of starting materials and reagents, is recommended.
Q3: What are the most common side reactions to be aware of during this compound synthesis?
A3: During the synthesis of macrolides, several side reactions can occur. These may include epimerization at stereogenic centers, particularly under harsh basic or acidic conditions. In the glycosylation step, the formation of the incorrect anomer can be a significant issue. Additionally, self-condensation or decomposition of starting materials can compete with the desired reaction pathway, reducing the overall yield.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential for confirming the identity and purity of this compound. High-performance liquid chromatography (HPLC) is crucial for assessing purity and identifying impurities. Mass spectrometry (MS) should be used to confirm the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation and confirmation.
Troubleshooting Guides
Issue 1: Low Yield in the Macrolactonization Step
The macrolactonization, the ring-closing step to form the characteristic large lactone ring of macrolides, is often a critical and low-yielding step.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Reaction Concentration | Perform a concentration screen. High dilution conditions (0.001-0.01 M) are often necessary to favor intramolecular cyclization over intermolecular polymerization. | Increased yield of the desired macrolactone. |
| Inefficient Coupling Reagent | Screen a variety of macrolactonization reagents. Common choices include Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), Shiina reagent (2-methyl-6-nitrobenzoic anhydride), and various carbodiimides. | Identification of a more effective reagent for your specific substrate, leading to higher yields. |
| Steric Hindrance at the Reaction Site | Modify the protecting group strategy to reduce steric bulk near the reacting termini of the linear precursor. | Improved accessibility of the reactive sites, facilitating cyclization. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some macrolactonization reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions. | Enhanced reaction rate and selectivity, improving the yield. |
-
Preparation of the Seco-Acid (Linear Precursor): Ensure the linear precursor is of high purity (>95% by HPLC) before attempting cyclization.
-
Reagent Screening: Set up parallel reactions in a high-throughput screening platform if available.
-
Dissolve the seco-acid in a suitable solvent (e.g., toluene, THF, or a mixture).
-
Add the activating agent (e.g., 2,4,6-trichlorobenzoyl chloride) and a base (e.g., triethylamine, DMAP).
-
Stir for the recommended time at the initial temperature.
-
In parallel, test other macrolactonization protocols (e.g., using DCC/DMAP, EDC/DMAP).
-
-
Concentration Optimization: Using the best reagent from the initial screen, set up reactions at varying concentrations (e.g., 0.01 M, 0.005 M, 0.001 M).
-
Analysis: Monitor the progress of each reaction by TLC or LC-MS. Quantify the yield of the desired macrolactone by HPLC.
Issue 2: Poor Diastereoselectivity in the Glycosylation Step
The stereoselective attachment of sugar moieties is crucial for the biological activity of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incorrect Glycosyl Donor | Experiment with different glycosyl donors. Thioglycosides, glycosyl trichloroacetimidates, and glycosyl bromides are common options. The choice of protecting groups on the sugar can also influence stereoselectivity. | Improved ratio of the desired anomer. |
| Suboptimal Promoter/Lewis Acid | Screen various promoters or Lewis acids (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH). The nature and stoichiometry of the promoter can significantly impact the stereochemical outcome. | Enhanced diastereoselectivity of the glycosylation reaction. |
| Solvent Effects | Investigate the effect of solvent polarity. Solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer through neighboring group participation, while non-participating solvents like dichloromethane (B109758) may favor the α-anomer. | Shift in the diastereomeric ratio towards the desired product. |
| Reaction Temperature | Optimize the reaction temperature. Glycosylation reactions are often carried out at low temperatures (-78 °C to 0 °C) to enhance selectivity. | Minimized side reactions and improved control over stereochemistry. |
-
Preparation of Glycosyl Donor and Acceptor: Ensure both the macrolide aglycone (acceptor) and the activated sugar (donor) are pure and anhydrous.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the aglycone and the glycosyl donor in the chosen anhydrous solvent.
-
Promoter Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C) before slowly adding the promoter/Lewis acid.
-
Monitoring and Quenching: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Analysis: After workup and purification, determine the diastereomeric ratio using NMR spectroscopy (e.g., by integrating anomeric proton signals) or chiral HPLC.
Visualizing Workflows and Pathways
The following diagrams illustrate logical workflows for troubleshooting and key reaction pathways.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key pathways in the macrolactonization reaction.
Technical Support Center: Lexithromycin Stability in Aqueous Solutions
Disclaimer: The following information is provided for a hypothetical macrolide antibiotic, "Lexithromycin." The data and protocols presented are based on published research for structurally related macrolide antibiotics, such as Roxithromycin (B50055) and Azithromycin (B1666446), and should be considered illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on studies of similar macrolide antibiotics, this compound is susceptible to two main degradation pathways in aqueous solutions:
-
Acidic Hydrolysis: This is a significant degradation route, particularly in acidic conditions. It involves the cleavage of the cladinose (B132029) sugar from the macrolide ring and the opening of the lactone ring.[1][2]
-
Oxidative Degradation: this compound can also be degraded by oxidizing agents. The tertiary amine and the oxime side chain are potential sites of oxidation.[3][4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the aqueous solution is a critical factor in the stability of this compound. Stability decreases as the pH becomes more acidic.[1] In acidic environments, the rate of hydrolysis of the cladinose sugar and the lactone ring increases significantly. For optimal stability, it is recommended to maintain a neutral to slightly alkaline pH.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound in aqueous solutions is accelerated at higher temperatures. To ensure the integrity of your this compound solutions, it is crucial to store them at recommended temperatures, typically refrigerated or frozen, and to minimize exposure to elevated temperatures during experiments.
Q4: Is this compound sensitive to light?
A4: While some macrolides exhibit sensitivity to UV light, leading to photodegradation, specific data for this compound is not available. As a general precaution, it is advisable to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What are the recommended storage conditions for this compound aqueous solutions?
A5: To maximize stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be avoided. The pH of the solution should be maintained in the neutral to slightly alkaline range.
Troubleshooting Guides
Issue 1: Unexpectedly low assay values for this compound in my aqueous solution.
-
Possible Cause 1: Acidic pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic, adjust it to a neutral or slightly alkaline pH using a suitable buffer.
-
-
Possible Cause 2: Exposure to high temperatures.
-
Troubleshooting Step: Review your experimental procedure to identify any steps where the solution might have been exposed to elevated temperatures. If possible, modify the protocol to maintain a lower temperature.
-
-
Possible Cause 3: Improper storage.
-
Troubleshooting Step: Confirm that the solution has been stored at the recommended temperature and protected from light.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: The unknown peaks are likely degradation products. Refer to the degradation pathway diagram below to identify potential structures. To confirm, you can perform forced degradation studies (see Experimental Protocols) and compare the chromatograms.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh solutions and mobile phase to rule out contamination.
-
Data Presentation
Table 1: Illustrative Degradation Kinetics of this compound in Aqueous Solution at Different pH Values
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Half-life (t₁/₂) (min) |
| 4.0 | 0.0162 | 42.8 |
| 7.0 | 0.0055 | 126.0 |
| 9.0 | 0.0309 | 22.4 |
Data is illustrative and based on studies of related macrolide antibiotics.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 1:1 mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for various time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Heat the stock solution at 60°C for 24 hours.
-
Prepare a sample for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for various time points.
-
Prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., 0.03 M potassium dihydrogen phosphate buffer and methanol in a 40:60 v/v ratio), with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound instability.
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for conducting a comprehensive stability study of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming Lexithromycin resistance in bacterial strains
Lexithromycin Resistance Technical Support Center
Welcome to the technical support center for this compound resistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to overcome this compound resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: this compound is a next-generation macrolide antibiotic. The primary mechanisms of bacterial resistance to this compound are similar to those observed for other macrolide antibiotics and can be categorized into three main types:
-
Target-site modification: This is one of the most common resistance mechanisms.[1][2][3][4][5] It involves the methylation of the 23S rRNA at position A2058 by an Erm-class methyltransferase, which we have designated LrmA (this compound resistance methylase A). This modification prevents this compound from binding to the 50S ribosomal subunit, thereby inhibiting its antibacterial action.[1][3][4][6][7]
-
Active drug efflux: Bacteria can acquire resistance by actively pumping this compound out of the cell.[6][7][8][9][10] This is often mediated by the overexpression of an ABC transporter, which we have termed LmrB (this compound resistance transporter B). This process reduces the intracellular concentration of the antibiotic to sub-therapeutic levels.[2][10]
-
Enzymatic inactivation: Some bacterial strains have developed enzymes that can inactivate this compound.[3][7][10][11][12] A novel phosphotransferase, designated LphC (this compound phosphotransferase C), has been identified to catalyze the phosphorylation of this compound, rendering it unable to bind to its ribosomal target.[1][13]
Q2: My this compound-resistant strain shows a high Minimum Inhibitory Concentration (MIC). How can I determine the mechanism of resistance?
A2: To elucidate the resistance mechanism in your bacterial strain, a multi-step approach is recommended. This involves both phenotypic and genotypic assays.
Troubleshooting Guide: Identifying Resistance Mechanisms
Problem: You have a bacterial strain with a high MIC for this compound, but the underlying resistance mechanism is unknown.
Solution Workflow:
References
- 1. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 8. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of efflux in macrolide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Look and Outlook on Enzyme-Mediated Macrolide Resistance [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Lexithromycin Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common challenges encountered during in vivo studies aimed at improving the bioavailability of Lexithromycin.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.
Issue 1: Low Oral Bioavailability of this compound in Rodent Models
You've administered your this compound formulation to rats via oral gavage, but the calculated absolute bioavailability is consistently below 15%.
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many macrolides, may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Gastric Instability: The acidic environment of the stomach can lead to the degradation of this compound before it reaches the small intestine for absorption.[1]
-
Intestinal First-Pass Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, in the intestinal wall can metabolize this compound before it enters systemic circulation.[2][3]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux pump, which actively transports the drug from enterocytes back into the intestinal lumen.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High Variability in Plasma Concentrations of this compound
You observe significant differences in the plasma concentration-time profiles between individual animals within the same treatment group.
Potential Causes:
-
Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inaccurate dosing or accidental administration into the trachea.[5]
-
Food Effects: The presence or absence of food in the stomach can significantly alter gastric emptying time and the extent of drug absorption.[6]
-
Genetic Polymorphisms: Differences in the expression of metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) among animals can lead to variable pharmacokinetics.
Solutions:
-
Standardize Gavage Technique: Ensure all researchers are proficient in oral gavage. The use of flexible gavage needles can minimize stress and injury.
-
Control Feeding Times: Fast animals for a consistent period (e.g., 12 hours) before dosing to minimize food-related variability.[7]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual genetic variations on the overall results.
-
Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulations (with a suitable washout period) can help to reduce inter-individual variability.
Frequently Asked Questions (FAQs)
Q1: What is a typical oral bioavailability for a macrolide antibiotic like this compound in rats?
A: The oral bioavailability of macrolide antibiotics in rats can be low to moderate. For instance, studies have reported oral bioavailability values of 14% for erythromycin, 36% for clarithromycin, and 36% for roxithromycin (B50055) in rats.[1] Therefore, an initial bioavailability of 10-40% for a new macrolide like this compound would be within the expected range.
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A: Several strategies can significantly improve the oral bioavailability of poorly soluble drugs:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances drug solubilization and presentation to the intestinal wall.[8]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve its solubility, protect it from degradation, and potentially enhance its uptake by intestinal cells.[9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its dissolution rate and apparent solubility.[11]
Q3: How do I choose between a rat and a mouse model for my bioavailability study?
A: The choice depends on several factors. Rats are larger, which facilitates blood sampling and allows for the collection of larger blood volumes. They are a common model for pharmacokinetic studies.[1][2][12] Mice are smaller, requiring less of your test compound, but blood collection can be more challenging. The selection may also be guided by the availability of specific disease models in either species that are relevant to this compound's therapeutic indication.
Q4: What is the role of P-glycoprotein (P-gp) and CYP3A4 in this compound's low bioavailability?
A: P-gp and CYP3A4 often work in concert to limit the oral absorption of many drugs.
Caption: P-gp efflux and CYP3A4 metabolism in the intestine.
CYP3A4 is a metabolic enzyme found in high concentrations in the liver and small intestine. It can chemically modify this compound, often inactivating it. P-gp is a transporter protein in the apical membrane of enterocytes that actively pumps substrates back into the intestinal lumen. This efflux mechanism reduces the net amount of drug that crosses the intestinal wall.[3][4]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations in Rats
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 210 ± 45 | 2.0 | 1,250 ± 280 | 12.5 |
| SEDDS | 50 | 850 ± 150 | 1.0 | 5,100 ± 750 | 51.0 |
| Nanoparticles | 50 | 980 ± 180 | 1.5 | 6,200 ± 900 | 62.0 |
| IV Bolus | 10 | N/A | N/A | 10,000 ± 1,100 | 100 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Sprague-Dawley Rats
This protocol outlines the key steps for assessing the oral bioavailability of a this compound formulation.
Experimental Workflow:
Caption: Workflow for a typical oral bioavailability study in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g).[7][12] House them in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours prior to dosing, with free access to water.[7]
-
Dosing:
-
Oral (p.o.) Group: Administer the this compound formulation via oral gavage at the desired dose (e.g., 50 mg/kg). The vehicle for an aqueous suspension could be 0.5% methylcellulose.[12]
-
Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a DMSO:PEG400 vehicle) via the tail vein at a lower dose (e.g., 10 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Calculations: Use pharmacokinetic software to calculate key parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCp.o. / AUCIV) * (DoseIV / Dosep.o.) * 100
-
References
- 1. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of roxithromycin on the pharmacokinetics of loratadine after oral and intravenous administration of loratadine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lexithromycin (Roxithromycin) Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Lexithromycin (assumed to be Roxithromycin) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Roxithromycin (B50055)?
Roxithromycin is a macrolide antibiotic. Its primary, on-target effect is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of polypeptide chains and ultimately halts bacterial growth.[1][2]
Q2: What are the known off-target effects of Roxithromycin in eukaryotic cells observed in cell-based assays?
Beyond its antimicrobial activity, Roxithromycin has been observed to have several off-target effects in eukaryotic cells, primarily related to immunomodulation and anti-inflammatory responses. These include:
-
Inhibition of Pro-inflammatory Cytokine Production: Roxithromycin can suppress the production and release of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types, including human bronchial epithelial cells and nasal polyp fibroblasts.[3][4][5][6]
-
Modulation of Immune Cell Function: It can affect the activity of various immune cells. For instance, it has been shown to inhibit neutrophil adhesion to epithelial cells and can influence the proliferation of peripheral blood mononuclear cells (PBMCs).[3][6][7]
-
Effects on Cell Viability: At high concentrations, Roxithromycin can exhibit cytotoxic effects on eukaryotic cells.[8]
Q3: At what concentrations are the off-target effects of Roxithromycin typically observed in vitro?
The immunomodulatory effects of Roxithromycin are often observed at concentrations that are achievable in vivo. For example, inhibition of cytokine production has been reported at concentrations ranging from 1 to 25 µg/mL.[3][4] Cytotoxic effects are generally seen at higher concentrations, for instance, starting from 100 µg/mL in primary human osteoblasts.[8]
Troubleshooting Guides
Issue 1: Unexpected changes in cytokine levels in my cell-based assay.
Possible Cause: Roxithromycin is known to have immunomodulatory effects and can directly suppress the production of pro-inflammatory cytokines.
Troubleshooting Steps:
-
Review Literature: Confirm the known effects of Roxithromycin on the specific cytokines and cell type you are using.
-
Dose-Response Experiment: Perform a dose-response experiment with Roxithromycin alone (without your primary stimulus) to determine its baseline effect on cytokine production in your cell model.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve Roxithromycin (e.g., methanol (B129727) or DMSO) is present in your vehicle control at the same final concentration and does not affect cytokine levels.
-
Multiplex Cytokine Analysis: Consider using a multiplex assay to simultaneously measure a panel of cytokines to get a broader picture of the immunomodulatory effects.
Issue 2: Altered immune cell function (e.g., migration, adhesion) in the presence of Roxithromycin.
Possible Cause: Roxithromycin can directly impact the function of immune cells like neutrophils and mononuclear cells.
Troubleshooting Steps:
-
Isolate the Effect: Design experiments to distinguish between the direct effect of Roxithromycin on the immune cells and its effect on other cells in your co-culture system. For example, pre-treat the immune cells or the target cell line separately with Roxithromycin before co-culture.
-
Adhesion Molecule Expression: Analyze the expression of cell adhesion molecules (e.g., ICAM-1) on your target cells using techniques like flow cytometry or western blotting, as Roxithromycin may modulate their expression.
-
Functional Assays: Utilize specific functional assays, such as transwell migration assays or cell adhesion assays under flow conditions, to quantify the impact of Roxithromycin on immune cell function.
Issue 3: Unexpected cytotoxicity or a decrease in cell viability.
Possible Cause: At higher concentrations, Roxithromycin can be cytotoxic to eukaryotic cells.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Conduct a cytotoxicity assay (e.g., LDH release, MTT, or resazurin (B115843) assay) with a range of Roxithromycin concentrations on your specific cell line to determine the concentration at which it becomes toxic.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of Roxithromycin-induced cytotoxicity.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different modes of cell death (e.g., Annexin V/PI staining for apoptosis and necrosis) to better understand the mechanism of cytotoxicity.
-
Choose a Sub-toxic Concentration: For experiments focusing on immunomodulatory effects, ensure you are working at concentrations well below the cytotoxic threshold.
Quantitative Data Summary
Table 1: Summary of Roxithromycin Off-Target Effects on Cytokine Production in Cell-Based Assays
| Cell Type | Stimulus | Cytokine(s) Affected | Roxithromycin Concentration | Observed Effect | Reference |
| Human Bronchial Epithelial Cells | IL-1α | IL-8, IL-6, GM-CSF | 1 - 25 µg/mL | Concentration-dependent inhibition of cytokine release | [3][4] |
| Human Nasal Polyp Fibroblasts | TNF-α | IL-6, RANTES | 10 µg/mL | Suppression of cytokine production | [5] |
| Human Peripheral Blood Mononuclear Cells | LPS | IL-1β, TNF-α | 25 µg/mL | Slight suppression of cytokine production | [6] |
Table 2: Summary of Roxithromycin Effects on Cell Viability and Function
| Cell Type | Assay | Roxithromycin Concentration | Observed Effect | Reference |
| Human Bronchial Epithelial Cells | Neutrophil Adhesion | 1 - 25 µg/mL | Concentration-dependent inhibition of neutrophil adhesion | [3][4] |
| Primary Human Osteoblasts | LDH Release (Cytotoxicity) | 100 - 400 µg/mL | 20-60% cytotoxicity | [8] |
| Human Peripheral Blood Lymphocytes | Nuclear Division Index | 100 - 200 µg/mL | Decreased nuclear division index | [9] |
Experimental Protocols
Protocol 1: Assessing the Effect of Roxithromycin on Cytokine Production
Objective: To determine the effect of Roxithromycin on the production of a specific cytokine (e.g., IL-8) by a chosen cell line (e.g., human bronchial epithelial cells) in response to a pro-inflammatory stimulus.
Materials:
-
Human bronchial epithelial cell line (e.g., Bet-1A)
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements
-
Roxithromycin (stock solution prepared in a suitable solvent like methanol)
-
Pro-inflammatory stimulus (e.g., Interleukin-1 alpha, IL-1α)
-
24-well tissue culture plates
-
ELISA kit for the target cytokine (e.g., human IL-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the epithelial cells in 24-well plates and culture until they reach confluence.
-
Treatment:
-
Prepare different concentrations of Roxithromycin in the cell culture medium. Include a vehicle control containing the same concentration of the solvent.
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of Roxithromycin, with and without the pro-inflammatory stimulus (e.g., 10 ng/mL IL-1α).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
-
Cytokine Measurement: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the Roxithromycin-treated wells to the control wells (with and without the stimulus) to determine the effect of the drug.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Objective: To evaluate the cytotoxic effect of Roxithromycin on a specific cell line.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Roxithromycin
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of Roxithromycin in the cell culture medium.
-
Include a vehicle control, a negative control (cells with medium only), and a positive control for maximum LDH release (provided in the kit or by lysing the cells).
-
Remove the old medium and add the medium with the different concentrations of Roxithromycin.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 or 48 hours).
-
LDH Measurement: Follow the instructions of the LDH cytotoxicity assay kit to measure the amount of LDH released into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each Roxithromycin concentration relative to the positive control.
Visualizations
Caption: Hypothesized pathway for Roxithromycin's anti-inflammatory effects.
Caption: Workflow for assessing Roxithromycin's off-target effects.
References
- 1. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roxithromycin Inhibits Cytokine Production by and Neutrophil Attachment to Human Bronchial Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of roxithromycin on proliferation of peripheral blood mononuclear cells and production of lipopolysaccharide-induced cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influences of roxithromycin on cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro potential cytogenetic and oxidative stress effects of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lexithromycin-Induced Cytotoxicity In Vitro
Disclaimer: "Lexithromycin" is not a recognized drug name in widespread scientific literature. This guide is based on data for the structurally related and extensively studied macrolide antibiotics, Azithromycin and Roxithromycin , which are presumed to be the subject of your query. The principles and protocols described here are directly applicable to investigating the cytotoxic effects of these and similar macrolide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of macrolide-induced cytotoxicity observed in vitro?
Macrolide antibiotics like Azithromycin and Roxithromycin can induce cytotoxicity through several interconnected mechanisms:
-
Mitochondrial Dysfunction: Many antibiotics can interfere with mitochondrial function due to the evolutionary similarities between mitochondria and bacteria.[1][2][3] This can lead to a decrease in oxidative phosphorylation, reduced ATP production, and the release of pro-apoptotic factors like cytochrome c.[1][4]
-
Induction of Oxidative Stress: A common consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS). This imbalance between oxidants and antioxidants can damage cellular components, including lipids, proteins, and DNA.
-
Inhibition of Autophagy: Azithromycin has been shown to block autophagic flux, which is a critical cellular process for degrading and recycling damaged organelles and proteins. This inhibition leads to the accumulation of cellular waste and can trigger cell death. The accumulation of proteins like LC3-II and p62 is a key indicator of this effect.
-
Induction of Apoptosis: Macrolides can initiate programmed cell death, or apoptosis. This is often triggered by mitochondrial stress and involves the activation of a cascade of enzymes called caspases, such as caspase-3 and caspase-8.
Q2: My cells show significant vacuole formation after treatment. What is happening?
The formation of cytoplasmic vacuoles is a characteristic feature of autophagy. While Azithromycin can induce the initial stages of autophagy, it is also known to block the final degradation step (autophagic flux). This blockage leads to the accumulation of autophagosomes, which appear as vacuoles under a microscope. This effect has been observed in various cell types, including airway smooth muscle cells.
Q3: Cell viability drops significantly even at low concentrations of the drug. What are the potential causes and how can I troubleshoot this?
Several factors could contribute to high cytotoxicity at low concentrations:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to macrolides. For example, a comparison of macrolides showed that toxicity profiles differ between cell types. It is crucial to perform a dose-response curve for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve the drug, typically DMSO, can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments, which consists of cells treated with the highest concentration of the solvent used in the drug dilutions.
-
Drug Interactions: If you are using a complex medium or co-administering other compounds, there may be unforeseen interactions. Macrolides are known inhibitors of cytochrome P450 enzymes (like CYP3A4), which could affect the metabolism of other substances in your culture.
-
Incorrect Concentration: Double-check all calculations for stock solutions and final dilutions.
Q4: Can I mitigate the cytotoxic effects in my experiment to study other properties of the drug?
Yes, several strategies can be employed:
-
Optimize Concentration and Duration: Use the lowest effective concentration and the shortest incubation time necessary to achieve your desired experimental outcome. A thorough dose-response and time-course experiment is essential.
-
Use of Antioxidants: Since oxidative stress is a key mechanism of cytotoxicity, co-administration with an antioxidant like N-acetyl-L-cysteine (NAC) may alleviate cell damage.
-
Serum Concentration: The presence or absence of serum (e.g., Fetal Bovine Serum) can impact drug effects. Some studies note that effects on proliferation were observed in the presence of FBS. Ensure your culture conditions are consistent.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in a Cell Viability Assay (e.g., MTT)
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components and the drug, leading to skewed results. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity. |
| Incomplete Formazan (B1609692) Solubilization | After adding the solubilization agent (e.g., DMSO), ensure the formazan crystals are fully dissolved by pipetting up and down or placing the plate on a shaker for a few minutes. Visually inspect wells before reading the absorbance. |
| Pipetting Errors | Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing at each step. |
Problem 2: Inconsistent Western Blot Results for Autophagy Markers (LC3B-II, p62)
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | Ensure you load a sufficient amount of total protein (20-40 µg is typical). Use a positive control, such as cells treated with a known autophagy inhibitor like Bafilomycin A1, to confirm antibody function and pathway response. |
| Poor LC3B-II Detection | LC3B-II is a low molecular weight protein (~14-16 kDa) that can be difficult to transfer. Use a PVDF membrane with a smaller pore size (0.22 µm). Monitor the transfer carefully to prevent "blowing through" the membrane. |
| Misinterpretation of Data | An increase in LC3B-II alone is not definitive proof of autophagy induction; it can also signify a blockage of autophagic flux. Always measure the level of an autophagy substrate like p62 (SQSTM1). An accumulation of both LC3B-II and p62 strongly suggests a blockage. |
| Timing of Treatment | The accumulation of autophagy markers is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for analysis in your cell model. |
Quantitative Data Summary
Table 1: Effects of Roxithromycin on Cell Division in Cultured Human Lymphocytes
| Treatment Period | Concentration (µg/mL) | Effect on Nuclear Division Index (NDI) |
| 24 hours | 25 | No significant change |
| 24 hours | 50 | No significant change |
| 24 hours | 100 | Decreased NDI |
| 24 hours | 200 | Decreased NDI |
| 48 hours | 25 | No significant change |
| 48 hours | 50 | Decreased NDI |
| 48 hours | 100 | Decreased NDI |
| 48 hours | 200 | Decreased NDI |
Table 2: Comparative Cytotoxicity of Macrolides in Chang Human Liver Cells
| Macrolide Compound | Relative Cytotoxicity Ranking |
| Erythromycin estolate | Most Toxic |
| Erythromycin-11,12-cyclic carbonate | More Toxic |
| Roxithromycin | Moderately Toxic |
| Clarithromycin | Moderately Toxic |
| Erythromycin base | Least Toxic |
| Azithromycin | Least Toxic |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the effect of a compound on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound (Azithromycin) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of the drug in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (Viability % = [Absorbance of Treated Cells / Absorbance of Vehicle Control] x 100).
Protocol 2: Analysis of Autophagy by Western Blot
This protocol is used to assess the impact of the drug on autophagic flux by measuring the levels of LC3B and p62/SQSTM1.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (Azithromycin) for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing the protein lysate with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel (a higher percentage gel, like 15%, is better for resolving LC3B-I and LC3B-II). After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescence substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities. An increase in the ratio of LC3B-II to LC3B-I (or to β-actin) and an accumulation of p62 protein are indicative of autophagy inhibition.
Visualizations: Workflows and Pathways
Caption: General workflow for an in vitro cytotoxicity experiment.
Caption: Key signaling pathways in macrolide-induced cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - The Star Academy [thestaracademy.co.za]
- 3. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Lexithromycin Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Lexithromycin, a representative macrolide antibiotic. The principles and methods described here are based on established techniques for related macrolides such as Roxithromycin (B50055) and Azithromycin and are intended to serve as a comprehensive resource for addressing common purification challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: Why is my purified this compound still showing high levels of impurities on HPLC analysis, particularly late-eluting peaks?
A1: High levels of impurities post-purification can be due to several factors. Late-eluting impurities, such as Impurity-H in the case of Roxithromycin, can be particularly challenging to remove with certain solvent systems.[1] Traditional purification methods using acetone (B3395972) and water may not be effective in reducing these types of impurities.[1]
Solution:
-
Solvent System Optimization: Consider using a different solvent system for recrystallization. A mixture of ethanol (B145695) and acetonitrile (B52724) has been shown to be effective in reducing late-eluting impurities to levels below 0.5%.[1]
-
Alternative Solvents: Toluene or xylene can also be used for purification by dissolving the crude product at an elevated temperature (around 60-65°C) and then cooling it to room temperature.[1]
-
Chromatographic Methods: If crystallization does not yield the desired purity, chromatographic techniques such as silica (B1680970) gel column chromatography may be necessary for more effective separation of closely related impurities.[2]
Q2: My this compound yield is consistently low after recrystallization. What are the possible causes and how can I improve it?
A2: Low yield is a common issue in crystallization processes. The primary causes are often related to the choice of solvent, cooling rate, and the initial concentration of the solute.
Solution:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. If the solubility is too high at low temperatures, a significant amount of the product will remain in the mother liquor. Methanol (B129727) has been noted for having a lower solubility for Roxithromycin compared to other common alcohols like ethanol or isopropanol, which can be advantageous for crystallization.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. A slow, controlled cooling rate, for instance, 5°C per hour, allows for the growth of larger, purer crystals and can improve yield.
-
Anti-Solvent Addition: The anti-solvent crystallization method involves adding a solvent in which the product is poorly soluble to a solution of the product, causing it to precipitate. This technique can help in controlling crystal size and improving yield.
-
Concentration Adjustment: Ensure that the initial solution is saturated at the higher temperature to maximize the amount of product that crystallizes upon cooling.
Q3: I am observing degradation of this compound during the purification process. How can I minimize this?
A3: this compound, like other macrolides, can be susceptible to degradation under certain conditions, such as exposure to acidic or alkaline environments, high temperatures, and light.
Solution:
-
pH Control: The stability of macrolides is pH-dependent. Avoid strongly acidic or alkaline conditions during purification. If an acidic wash is necessary to remove certain impurities, it should be performed with caution and followed by neutralization.
-
Temperature Management: While heating is necessary to dissolve the crude product, prolonged exposure to high temperatures can lead to thermal degradation. Use the minimum temperature required for dissolution and avoid excessive heating times. Drying of the final product should be conducted at a controlled temperature, typically between 40° and 60° C.
-
Inert Atmosphere: For sensitive compounds, performing the purification steps under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
-
Light Protection: Protect the solutions and the final product from direct light to prevent photolytic degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and cost-effective method for purifying macrolide antibiotics like this compound is crystallization, specifically recrystallization. This technique involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while the impurities remain in the solution. Different variations of crystallization, such as anti-solvent crystallization and evaporation crystallization, can also be employed. For higher purity requirements, chromatographic methods are used.
Q2: How do I select the best solvent for this compound recrystallization?
A2: The choice of solvent is critical for a successful recrystallization. An ideal solvent should:
-
Completely dissolve the this compound at a high temperature but have low solubility for it at room temperature or below.
-
Either dissolve the impurities well at all temperatures or not dissolve them at all.
-
Not react with the this compound.
-
Be volatile enough to be easily removed from the purified crystals.
Commonly used solvents for related macrolides include methanol, ethanol, acetonitrile, and mixtures thereof. Toluene and xylene are also options. The selection often involves experimental screening to find the optimal solvent or solvent mixture for your specific impurity profile.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques are used to determine the purity of this compound and to identify and quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment due to its high resolution and sensitivity. A suitable HPLC method can separate this compound from its impurities, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of impurities once they have been isolated.
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple method for monitoring the progress of purification and detecting the presence of impurities.
Q4: What are the typical downstream processing steps for this compound?
A4: Downstream processing for antibiotics like this compound generally involves several stages to isolate and purify the final product from the fermentation broth. The key steps include:
-
Solid-Liquid Separation: Removal of cells and other insoluble materials from the fermentation broth, typically through centrifugation or filtration.
-
Extraction/Initial Recovery: The antibiotic is extracted from the clarified broth, often using a water-immiscible solvent.
-
Purification: This is the core step to remove impurities. It primarily involves crystallization, though chromatography may also be used.
-
Polishing: Final purification steps, which may include a second crystallization or other techniques to achieve high purity.
-
Drying: The purified crystalline product is dried to remove residual solvents.
Data on Purification Methods
The following tables summarize various crystallization-based purification methods for macrolide antibiotics, which can be adapted for this compound.
Table 1: Single-Solvent Recrystallization Methods
| Solvent | Temperature Profile | Key Process Steps | Target Impurity Removal |
| Methanol | Dissolve at room temp or heat to ~40°C, then cool to ~0°C. | 1. Dissolve/suspend crude product. 2. Stir for a specified time. 3. Cool slowly. 4. Filter and wash with cold methanol. 5. Dry at 40-60°C. | General impurities |
| Ethanol | Suspend at 40-60°C. | 1. Suspend crude product and stir for 1-4 hours. 2. Cool and filter. | General impurities |
| Acetonitrile | Heat to 60-65°C, then cool to room temp, then to 0-5°C. | 1. Dissolve crude product and heat. 2. Cool slowly in a controlled manner. 3. Filter and wash with cold acetonitrile. 4. Dry at 40-60°C. | Effective for various impurities |
| Toluene/Xylene | Heat to 60-65°C, then cool to 20-25°C. | 1. Dissolve crude product and heat. 2. Cool slowly to room temperature. 3. Filter and wash with the solvent. 4. Dry at 40-60°C. | General impurities |
Table 2: Mixed-Solvent and Anti-Solvent Recrystallization Methods
| Solvent System | Temperature Profile | Key Process Steps | Target Impurity Removal |
| Acetone and Water | Dissolve in warm acetone, then add water. | 1. Dissolve crude product in warm acetone. 2. Add water to induce crystallization. 3. Cool, filter, and dry. | General impurities, but may be less effective for late-eluting ones like Impurity-H. |
| Ethanol and Acetonitrile | Dissolve at 55-60°C, then cool to 0-5°C. | 1. Dissolve in a mixture of ethanol and acetonitrile. 2. Cool slowly (e.g., 5°C/hour). 3. Stir at low temperature. 4. Filter and wash with a cold solvent mixture. 5. Dry at 40-60°C. | Particularly effective for late-eluting impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Methanol
-
Place the crude this compound solid in a suitable reaction vessel.
-
Add methanol as the solvent. The amount should be sufficient to form a slurry or to fully dissolve the solid upon heating.
-
Heat the mixture to approximately 40°C and stir for about 2 hours.
-
Slowly cool the suspension to approximately 0°C with continuous stirring.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with a small amount of methanol that has been pre-cooled to approximately 0°C.
-
Dry the purified solid in a vacuum oven at a temperature between 40° and 60°C until a constant weight is achieved.
Protocol 2: High-Purity Recrystallization using Ethanol and Acetonitrile
-
In a reaction vessel, dissolve the impure this compound in a mixture of ethanol and acetonitrile (a 40-60% mixture of each is a good starting point) at a temperature of approximately 55-60°C.
-
Once fully dissolved, begin to cool the mixture slowly and in a controlled manner, at a rate of about 5°C per hour, until it reaches a temperature of 0-5°C.
-
Stir the mixture at this low temperature for at least 30 minutes to allow for complete crystallization.
-
Filter the purified solid.
-
Wash the collected crystals with a small volume of the ethanol/acetonitrile mixture that has been pre-cooled to 0-5°C.
-
Dry the final product at a temperature between 40° and 60°C.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting flowchart for common this compound purification challenges.
References
Navigating Lexithromycin Dosage: A Technical Guide to Mitigating In Vivo Side Effects
Technical Support Center – Lexithromycin In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting this compound dosage to minimize side effects during in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in vivo?
A1: The most frequently reported side effects associated with this compound, a macrolide antibiotic, are gastrointestinal disturbances. These include nausea, vomiting, abdominal pain, and diarrhea.[1][2] While generally mild to moderate in severity, these effects can impact animal welfare and the overall outcome of a study. At higher concentrations, macrolides like this compound may also have the potential to prolong the QT interval, which is a measure of the time it takes for the heart's ventricles to repolarize after a beat.[3][4][5]
Q2: How does the dosage of this compound influence the incidence of side effects?
A2: The side effects of this compound are often dose-dependent. Clinical data on the closely related macrolide, roxithromycin (B50055), indicates that the dosing regimen can influence the frequency of adverse events. For instance, a large clinical trial comparing a 300 mg once-daily regimen to a 150 mg twice-daily regimen found a slightly higher incidence of gastrointestinal events with the once-daily dose. This suggests that both the total daily dose and the concentration at a single time point can play a role in the development of side effects.
Q3: What is the mechanism of action of this compound and how does it relate to its side effects?
A3: this compound, like other macrolide antibiotics, works by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the elongation of peptide chains. This action is specific to bacterial ribosomes, which differ from those in mammalian cells.
The gastrointestinal side effects are largely attributed to the agonist activity of macrolides on motilin receptors in the gastrointestinal tract, which can increase gut motility.
Troubleshooting Guides
Issue: High Incidence of Gastrointestinal Distress in Animal Models
Possible Cause: The administered dose of this compound may be too high or the dosing regimen may be causing spikes in plasma concentration that lead to gastrointestinal intolerance.
Troubleshooting Steps:
-
Dosage Adjustment: Consider reducing the total daily dose of this compound. If a high dose is necessary for efficacy, splitting the dose into more frequent, smaller administrations (e.g., from once daily to twice daily) may help maintain therapeutic levels while reducing peak concentrations and associated gastrointestinal upset.
-
Administration with Food: For oral administration, providing this compound with food can sometimes mitigate gastrointestinal side effects. However, it is crucial to first determine if food affects the bioavailability of this compound, as this can vary between different macrolides.
-
Vehicle and Formulation: The vehicle used for drug delivery can influence local irritation in the gut. Ensure the formulation is well-tolerated and consider alternative vehicles if necessary.
-
In Vivo Assessment of Gastrointestinal Motility: To quantify the effects of different dosages on gastrointestinal function, consider employing a validated in vivo model, such as the charcoal meal transit test outlined in the Experimental Protocols section.
Issue: Concerns Regarding Potential Cardiotoxicity (QT Prolongation)
Possible Cause: While less common with roxithromycin compared to other macrolides like erythromycin, high concentrations of this compound could potentially lead to QT interval prolongation.
Troubleshooting Steps:
-
ECG Monitoring: For studies involving high doses of this compound or long-term administration, in vivo electrocardiogram (ECG) monitoring in animal models is recommended. A detailed protocol for this procedure in rats is provided in the Experimental Protocols section.
-
Dose Fractionation: Similar to managing gastrointestinal side effects, splitting the daily dose can help to avoid high peak plasma concentrations that may be associated with an increased risk of QT prolongation.
-
Electrolyte Monitoring: Ensure that experimental animals have normal electrolyte levels, as imbalances (particularly hypokalemia and hypomagnesemia) can exacerbate the risk of drug-induced QT prolongation.
-
Selection of Animal Model: Be aware of species-specific differences in cardiac ion channel physiology. While rats are a common model, their cardiac repolarization process differs from that of humans.
Data Presentation
Table 1: Incidence of Gastrointestinal Side Effects with Different Roxithromycin Dosing Regimens in a Large-Scale Clinical Trial
| Dosing Regimen | Total Patients (Safety Evaluable) | Overall Incidence of Adverse Events | Incidence of Gastrointestinal Events |
| 150 mg b.i.d. | 788 | 7.2% | Not specified individually, but lower than once-daily |
| 300 mg once daily | 785 | 8.5% | Slightly greater frequency (p < 0.03) |
Source: Pechère, J. C. (1992). Clinical evaluation of roxithromycin 300 mg once daily as an alternative to 150 mg twice daily.
Table 2: Potency of Macrolides in Prolonging the Q-T Interval in a Rat Model
| Macrolide | Potency for Q-T Interval Prolongation (ms·ml/µg) |
| Erythromycin (EM) | 63.5 |
| Clarithromycin (CAM) | 6.09 |
| Azithromycin (B1666446) (AZM) | 0.989 |
| Roxithromycin (RXM) | 0.536 |
Source: Ohtani, H., et al. (2000). Comparative pharmacodynamic analysis of Q-T interval prolongation induced by the macrolides clarithromycin, roxithromycin, and azithromycin in rats.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Transit using the Charcoal Meal Test in Rats
This protocol is adapted from standard methods for evaluating the effect of a substance on gastrointestinal motility.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (or vehicle control)
-
Charcoal meal: 10% activated charcoal in 5% gum arabic solution
-
Oral gavage needles
-
Surgical instruments for dissection
-
Measuring tape
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer this compound at the desired doses (e.g., 10, 20, 40 mg/kg) or vehicle control orally via gavage.
-
Charcoal Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the charcoal meal to each rat via oral gavage.
-
Observation Period: Return the rats to their cages for a set period, typically 20-30 minutes.
-
Euthanasia and Dissection: Humanely euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Measurement of Intestinal Transit:
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Gently remove the small intestine, taking care not to stretch it.
-
Lay the intestine flat on a clean surface.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
-
Calculation: Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Data Analysis: Compare the percentage of intestinal transit between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: In Vivo ECG Monitoring for QT Interval Assessment in Anesthetized Rats
This protocol is based on the methodology described by Ohtani et al. (2000) for assessing macrolide-induced QT prolongation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Surgical instruments for cannulation
-
Catheters for jugular vein and carotid artery cannulation
-
ECG recording system with needle electrodes
-
Infusion pump
-
This compound solution for infusion
-
Heparinized saline
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Maintain body temperature using a heating pad.
-
Surgical Cannulation:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the right jugular vein for drug infusion.
-
Cannulate the left carotid artery for blood sampling (if required for pharmacokinetic analysis).
-
-
ECG Electrode Placement: Insert needle electrodes subcutaneously for a standard Lead II ECG recording (Right arm, Left leg, with a ground electrode).
-
Stabilization Period: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring the baseline ECG.
-
Drug Infusion:
-
Begin a continuous intravenous infusion of the this compound solution at the desired dose rates (e.g., 20 and 40 mg/kg/h) using an infusion pump.
-
The infusion period is typically 90 minutes.
-
-
ECG Recording: Record the ECG continuously before, during, and after the drug infusion period.
-
Data Analysis:
-
Analyze the ECG recordings to measure the QT interval at various time points.
-
Correct the QT interval for heart rate using an appropriate formula for rats if necessary, although some studies suggest it may not be required in this species.
-
Compare the changes in QT interval from baseline between different dosage groups and a vehicle control group.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ambulatory ECG Recording in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacodynamic analysis of Q-T interval prolongation induced by the macrolides clarithromycin, roxithromycin, and azithromycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical evaluation of roxithromycin 300 mg once daily as an alternative to 150 mg twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effect of Three Macrolide Antibiotics on Cardiac Pathology and Electrophysiology in a Myocardial Infarction Rat Model: Influence on Sodium Nav1.5 Channel Expression [mdpi.com]
Validation & Comparative
Roxithromycin vs. Azithromycin: A Comparative Analysis of Efficacy in Pneumonia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of roxithromycin (B50055) and azithromycin (B1666446), two macrolide antibiotics, in the context of pneumonia treatment. While the user's initial query referenced "lexithromycin," no such compound appears in widespread clinical or research databases; it is presumed that roxithromycin was the intended subject of comparison. This document synthesizes available data on their clinical efficacy, pharmacokinetic and pharmacodynamic profiles, in vitro activity, and mechanisms of action.
Executive Summary
Both roxithromycin and azithromycin are effective in the treatment of community-acquired pneumonia, including atypical pneumonia caused by organisms such as Mycoplasma pneumoniae and Chlamydia pneumoniae. Clinical studies indicate comparable efficacy between the two drugs, with azithromycin offering the advantage of a shorter treatment course. Azithromycin generally demonstrates superior in vitro potency against key respiratory pathogens like Haemophilus influenzae. Both macrolides also possess immunomodulatory properties by inhibiting pro-inflammatory signaling pathways, which may contribute to their therapeutic effect in pneumonia.
Mechanism of Action
Roxithromycin and azithromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit of susceptible bacteria, which interferes with the translocation of peptides, thereby halting bacterial growth.
Beyond their antimicrobial effects, both drugs exhibit significant anti-inflammatory and immunomodulatory activities. They have been shown to modulate the host immune response by inhibiting the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
Clinical Efficacy in Pneumonia
Clinical trials have demonstrated that both roxithromycin and azithromycin are effective in treating community-acquired pneumonia. A notable advantage of azithromycin is its shorter treatment duration.
| Clinical Trial | Drug Regimen | Patient Population | Clinical Cure/Improvement Rate | Bacteriological Eradication Rate | Adverse Events |
| Schönwald et al. (1994) [1][2] | Azithromycin: 500 mg once daily for 3 daysRoxithromycin: 150 mg twice daily for 10 days | 150 patients with atypical pneumonia | Azithromycin: 98.9% (88/89)Roxithromycin: 94.3% (50/53) | Not specified for all pathogens. Pathogens identified included M. pneumoniae, Chlamydia spp., and C. burnetii. | 3 patients in each group |
| Morandini et al. (1993) [3] | Azithromycin: 500 mg once daily for 3 daysRoxithromycin: 150 mg every 12 hours for 7 days | 51 patients with acute exacerbation of chronic bronchitis and pneumonia | Azithromycin: 80% (22/27)Roxithromycin: 72% (17/24) | Azithromycin: 64% (7/11)Roxithromycin: 46% (6/13) | Azithromycin: 0Roxithromycin: 3 (2 vomiting, 1 gastritis) |
| Open, multicentre study [4] | Azithromycin: 500 mg/day for 3 daysRoxithromycin: 150 mg twice daily for 10 days | 204 adults with acute lower respiratory tract infections (including pneumonia) | Azithromycin: 91.9% (91/99)Roxithromycin: 87.2% (82/94) | Azithromycin: 92.0%Roxithromycin: 81.1% | Lower incidence in the azithromycin group. 2 withdrawals in the roxithromycin group due to adverse events. |
Pharmacokinetic and Pharmacodynamic Properties
Azithromycin is characterized by a long elimination half-life and extensive tissue penetration, allowing for a shorter dosing regimen. Roxithromycin also achieves high concentrations in tissues and has a relatively long half-life compared to older macrolides like erythromycin.
| Parameter | Roxithromycin | Azithromycin |
| Bioavailability | ~50% | ~37% |
| Protein Binding | 92-96% | 7-51% (concentration-dependent) |
| Elimination Half-life | ~12 hours | ~68 hours |
| Metabolism | Partially in the liver | Primarily excreted unchanged in bile |
| Tissue Penetration | High concentrations in most tissues and phagocytes | Extensive tissue distribution, with concentrations in tissues significantly higher than in plasma |
In Vitro Antimicrobial Activity
Azithromycin generally exhibits greater in vitro potency against Haemophilus influenzae compared to roxithromycin. Both macrolides demonstrate activity against Streptococcus pneumoniae, although resistance can be an issue.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | Azithromycin | 0.06 | 0.25 | ≤0.015 - >256 |
| Roxithromycin | 0.125 | 0.5 | ≤0.03 - >32 | |
| Haemophilus influenzae | Azithromycin | 0.5 | 1.0 | ≤0.03 - 4.0 |
| Roxithromycin | 2.0 | 4.0 | 0.12 - 16.0 |
Note: MIC values can vary depending on the study, geographic location, and specific strains tested.
Experimental Protocols
Clinical Trial Methodology (Schönwald et al., 1994)[1]
This was an open, randomized, multicentre study.
-
Patient Population: 150 hospitalized patients with a diagnosis of atypical pneumonia based on history, physical examination, characteristic chest X-ray, and laboratory data (low erythrocyte sedimentation rate, normal leukocyte count, and absence of neutrophilia).
-
Randomization: Patients were randomized in a 3:2 ratio to receive either azithromycin or roxithromycin.
-
Intervention:
-
Azithromycin group: 500 mg orally once daily for 3 days.
-
Roxithromycin group: 150 mg orally twice daily for 10 days.
-
-
Microbiological Assessment: Causative pathogens (Mycoplasma pneumoniae, Chlamydia spp., and Coxiella burnetii) were identified serologically by complement fixation reaction, requiring at least a four-fold rise in antibody titre in paired sera taken at two-week intervals.
-
Efficacy Assessment: Clinical efficacy was assessed daily while hospitalized. Clinical cure was defined as the resolution of signs and symptoms of infection.
In Vitro Susceptibility Testing (General Protocol)
-
Method: Minimum Inhibitory Concentrations (MICs) are typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test organism (e.g., S. pneumoniae or H. influenzae) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Testing: Serial two-fold dilutions of the antibiotics are prepared in appropriate broth or agar media. The standardized bacterial suspension is then added to each dilution.
-
Incubation: The plates or tubes are incubated at a specific temperature and atmosphere (e.g., 35°C in an atmosphere of 5% CO2 for S. pneumoniae) for a defined period (e.g., 20-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Anti-inflammatory Signaling Pathways
Macrolides exert their immunomodulatory effects by inhibiting key inflammatory signaling pathways. A primary target is the NF-κB pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate this pathway, leading to the transcription of genes for pro-inflammatory cytokines. Macrolides can interfere with this pathway, although the exact molecular targets are still under investigation. Evidence suggests that they may inhibit the phosphorylation of key upstream kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as Extracellular signal-Regulated Kinase (ERK), which in turn affects the activation of NF-κB and AP-1.
Conclusion
Both roxithromycin and azithromycin are valuable options for the treatment of community-acquired pneumonia. Azithromycin's pharmacokinetic profile allows for a shorter and simpler dosing regimen, which may improve patient compliance. While clinical efficacy appears to be broadly similar, in vitro data suggests azithromycin may have an advantage against certain gram-negative pathogens. The immunomodulatory properties of both drugs likely play a significant role in their therapeutic effectiveness in pneumonia by dampening the host inflammatory response. The choice between these two agents may depend on local resistance patterns, patient-specific factors, and desired treatment duration.
References
A Comparative Analysis of Macrolide Antibiotics: Erythromycin vs. Roxithromycin
This guide provides a detailed comparative analysis of erythromycin (B1671065), a foundational macrolide antibiotic, and its semi-synthetic derivative, roxithromycin (B50055). The comparison focuses on their mechanism of action, antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both erythromycin and roxithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S ribosomal RNA (rRNA) molecule within this subunit, they obstruct the exit tunnel for the growing polypeptide chain.[2][3][4] This action effectively halts the translocation step of protein synthesis, preventing the elongation of the peptide chain and ultimately leading to a bacteriostatic effect, meaning they inhibit the growth and replication of bacteria. At higher concentrations, they can exhibit bactericidal properties against highly susceptible strains.
Caption: Mechanism of action for Erythromycin and Roxithromycin.
Comparative Antibacterial Spectrum
Erythromycin and roxithromycin share a similar antibacterial spectrum, primarily targeting Gram-positive bacteria and some Gram-negative organisms.
Table 1: Antibacterial Spectrum
| Bacterial Species | Erythromycin Susceptibility | Roxithromycin Susceptibility |
| Streptococcus pneumoniae | Susceptible | Susceptible |
| Streptococcus pyogenes | Susceptible | Susceptible |
| Staphylococcus aureus | Susceptible (excluding MRSA) | Susceptible (excluding MRSA) |
| Haemophilus influenzae | Moderately Susceptible | Moderately Susceptible |
| Moraxella catarrhalis | Susceptible | Susceptible |
| Legionella pneumophila | Susceptible | More effective than erythromycin |
| Mycoplasma pneumoniae | Susceptible | Susceptible |
| Chlamydia trachomatis | Susceptible | Susceptible |
| Campylobacter spp. | Susceptible | Susceptible |
Pharmacokinetic Properties: A Key Differentiator
The primary distinctions between erythromycin and roxithromycin lie in their pharmacokinetic profiles. Roxithromycin was developed to improve upon the pharmacokinetic limitations of erythromycin, notably its acid instability and short half-life.
Table 2: Pharmacokinetic Parameters
| Parameter | Erythromycin | Roxithromycin |
| Bioavailability | 30-65% (ester-dependent) | ~50% |
| Acid Stability | Poor, requires enteric coating or esterification | Improved |
| Protein Binding | ~90% | 92-96% |
| Half-life | 1.5 - 2 hours | ~12 hours |
| Metabolism | Extensively metabolized in the liver (CYP3A4) | Limited metabolism |
| Excretion | Primarily bile | Primarily bile (unchanged) and feces |
| Tmax (Time to Peak Plasma Concentration) | ~4 hours (with food) | ~1-2 hours |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of both antibiotics in treating a range of infections. However, differences in their pharmacokinetic profiles and tolerability can influence clinical outcomes and patient compliance.
A pooled analysis of clinical trials focusing on lower respiratory tract infections indicated that roxithromycin is considerably better tolerated than erythromycin. The proportion of patients reporting adverse events was 10.1% for roxithromycin compared to 24.8% for erythromycin. Consequently, patient withdrawal due to adverse events was lower for roxithromycin (2.0%) than for erythromycin (7.1%). The majority of these adverse events were gastrointestinal in nature.
In the treatment of community-acquired pneumonia in children, clarithromycin (B1669154) (another macrolide) was found to have equivalent efficacy to erythromycin but with superior tolerability. While a direct large-scale comparison between roxithromycin and erythromycin in this specific population is less documented, the improved tolerability profile of roxithromycin suggests a potential advantage.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The determination of the minimum inhibitory concentration is a fundamental in vitro method to assess the susceptibility of a bacterial strain to an antibiotic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Stock solutions of erythromycin and roxithromycin are prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: A series of twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Roxithromycin represents a significant advancement over its parent compound, erythromycin, primarily due to its improved pharmacokinetic profile. Its greater acid stability, longer half-life, and less extensive metabolism contribute to more consistent plasma concentrations and a more convenient dosing regimen. While both antibiotics possess a similar antibacterial spectrum, roxithromycin's enhanced tolerability, particularly with regard to gastrointestinal side effects, may lead to better patient compliance and, consequently, improved clinical outcomes in certain settings. For researchers and drug development professionals, the evolution from erythromycin to roxithromycin serves as a classic example of successful drug modification to enhance pharmacokinetic properties and clinical utility.
References
A Head-to-Head Comparison of Macrolide Antibiotics: Roxithromycin vs. Erythromycin
Introduction
Macrolide antibiotics are a class of drugs characterized by a macrocyclic lactone ring, which are pivotal in treating a variety of bacterial infections. This guide provides a detailed, head-to-head comparison of Roxithromycin (B50055), a semi-synthetic macrolide, and the well-established macrolide, Erythromycin (B1671065). This comparison is intended for researchers, scientists, and drug development professionals, offering objective data on their performance, supported by experimental context.
Mechanism of Action
Both Roxithromycin and Erythromycin function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the path of newly synthesized peptide chains, thereby halting bacterial growth.[1][2][3][4][5][6] This bacteriostatic action is the hallmark of their antibacterial effect.[2] While their core mechanism is similar, differences in chemical structure can influence their efficacy, pharmacokinetics, and clinical applications.
Comparative Data
The following tables summarize the key differences in the pharmacokinetic profiles, clinical efficacy, and tolerability of Roxithromycin and Erythromycin.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Roxithromycin | Erythromycin |
| Absorption | Rapidly absorbed[1] | Variable |
| Half-life | ~12 hours[1][4] | 1.5 - 2 hours |
| Metabolism | Partially metabolized in the liver[1][3] | Primarily metabolized in the liver |
| Excretion | Primarily in bile and feces; <10% in urine[1] | Primarily in bile |
| Tissue Penetration | High concentration in tissues and phagocytes[1] | Good tissue penetration |
Table 2: Clinical Efficacy in Lower Respiratory Tract Infections (LRTI)
| Study Type | Roxithromycin (Clinical Success Rate) | Erythromycin (Clinical Success Rate) | Comparator |
| Double-blind studies | Similar to comparators (60-90%)[7] | Similar to comparators (60-90%)[7] | Cephradine, Doxycycline[7] |
| Pneumococcal Pneumonia Trial | 100% | Not directly compared in this trial | Cephradine (93%)[7] |
| Large International Study (LRTI) | Bronchitis: 97%, Pneumonia: 95%[8] | Not included | N/A |
Table 3: Tolerability and Adverse Events in LRTI Patients
| Parameter | Roxithromycin | Erythromycin |
| Patients with Adverse Events | Lower incidence | Higher incidence[9] |
| Withdrawal due to Adverse Events | Fewer withdrawals | More withdrawals[9] |
| Common Adverse Events | Gastrointestinal (diarrhea, nausea, abdominal pain)[1] | Gastrointestinal (more frequent and severe)[9] |
| Overall Incidence of Side Effects | ~4% in a large international study[8][10] | Higher than Roxithromycin[9] |
Experimental Protocols
Below are detailed methodologies for key experiments that could be used to generate the comparative data presented.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the in-vitro activity of an antibiotic.
-
Bacterial Strains: Obtain clinical isolates of relevant pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae).
-
Culture Preparation: Grow bacteria in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: Prepare serial two-fold dilutions of Roxithromycin and Erythromycin in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protocol 2: Comparative Clinical Trial for LRTI Efficacy and Tolerability
This protocol outlines a double-blind, randomized controlled trial to compare the two macrolides in a clinical setting.
-
Patient Recruitment: Enroll adult patients with a confirmed diagnosis of community-acquired lower respiratory tract infection.
-
Randomization: Randomly assign patients to one of two treatment groups: Group A receives Roxithromycin (e.g., 150 mg twice daily), and Group B receives Erythromycin (e.g., 500 mg four times daily).[9] The study should be double-blinded, where neither the patients nor the investigators know the treatment allocation.
-
Treatment Period: Administer the assigned treatment for a specified duration (e.g., 7-14 days).[8]
-
Efficacy Assessment: The primary efficacy endpoint is clinical success, defined as the resolution or significant improvement of signs and symptoms of infection at the end of therapy.
-
Tolerability Assessment: Record all adverse events reported by patients or observed by investigators. The primary safety endpoint is the incidence of treatment-related adverse events, particularly gastrointestinal side effects.
-
Data Analysis: Compare the clinical success rates and the incidence of adverse events between the two groups using appropriate statistical methods.
Conclusion
Roxithromycin demonstrates a comparable clinical efficacy to Erythromycin in treating lower respiratory tract infections.[7] Its key advantages lie in a more favorable pharmacokinetic profile, including a longer half-life that allows for less frequent dosing, and significantly better tolerability with a lower incidence of gastrointestinal side effects.[7][9] These attributes may lead to improved patient compliance and overall therapeutic effectiveness in a clinical setting.[9] For drug development professionals, Roxithromycin serves as an example of successful structural modification of a parent compound to enhance its clinical utility.
References
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. What is Roxithromycin used for? [synapse.patsnap.com]
- 6. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Roxithromycin, a new macrolide antibiotic, in the treatment of infections in the lower respiratory tract: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An international clinical trial on the efficacy and safety of roxithromycin in 40,000 patients with acute community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolerability of roxithromycin vs erythromycin in comparative clinical trials in patients with lower respiratory tract infections - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
A Comparative Guide to the In Vivo Pharmacokinetics of Roxithromycin and Telithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the pharmacokinetic profiles of the macrolide antibiotic roxithromycin (B50055) and the ketolide antibiotic telithromycin (B1682012). The information herein is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes. It is important to note that the data presented are compiled from separate studies, as no direct head-to-head comparative pharmacokinetic trials were identified in the available literature. Therefore, direct comparisons of absolute values should be interpreted with caution.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for roxithromycin and telithromycin, derived from studies in healthy adult subjects following oral administration.
Table 1: Pharmacokinetic Parameters of Roxithromycin (Single Dose)
| Parameter | 150 mg Dose | 300 mg Dose | Reference(s) |
| Cmax (µg/mL) | 6.7 ± 2.6 | 11.0 ± 2.2 | [1] |
| Tmax (hours) | ~2 | ~2 | [2] |
| t½ (hours) | ~12 | ~12 | [2] |
| AUC (µg·h/mL) | 49.54 | 105.19 | [3] |
| Protein Binding (%) | ~90 | ~90 | [4] |
| Bioavailability (%) | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of Telithromycin (Single and Multiple Doses)
| Parameter | 800 mg Single Dose | 800 mg Multiple Dose (Steady State) | Reference(s) |
| Cmax (µg/mL) | ~2.0 | 2.27 | [5] |
| Tmax (hours) | ~1 | ~1 | [5] |
| t½ (hours) | ~10 | 9.81 | [5] |
| AUC₀₋₂₄ (µg·h/mL) | - | ~1.5 times single dose AUC | [6] |
| Protein Binding (%) | 60-70 | 60-70 | [4] |
| Absolute Bioavailability (%) | 57 | 57 | [5] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through clinical trials involving healthy volunteers. Below are generalized methodologies employed in these types of studies.
Subject Enrollment and Dosing
Healthy adult subjects are typically enrolled after a screening process to ensure no underlying health conditions that could interfere with drug absorption, distribution, metabolism, or excretion.[6] For single-dose studies, subjects receive a single oral dose of the drug after a period of fasting. In multiple-dose studies, the drug is administered daily for a specified period to achieve steady-state concentrations.[6]
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration.[6] For instance, samples might be drawn at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[6] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[6] Urine samples may also be collected over specified intervals to assess renal excretion.[6]
Bioanalytical Methods
Quantification of roxithromycin and telithromycin in plasma is performed using validated analytical methods.
-
Roxithromycin: High-Performance Liquid Chromatography (HPLC) with spectrophotometric or fluorescence detection is a common method.[1][7] The process generally involves a liquid-liquid or solid-phase extraction of the drug from the plasma, followed by chromatographic separation on a reverse-phase column.[7]
-
Telithromycin: Due to its lower plasma concentrations, a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[6] This involves protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry.[6]
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, elimination half-life (t½), and the area under the concentration-time curve (AUC).
Visualizations
Experimental Workflow
Caption: Generalized workflow for a clinical pharmacokinetic study.
Signaling Pathways
Beyond their primary antibacterial mechanism of inhibiting protein synthesis, both roxithromycin and telithromycin exhibit immunomodulatory effects by influencing host cell signaling pathways, particularly those related to inflammation.
References
- 1. In vivo immunomodulatory profile of telithromycin in a murine pneumococcal infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ketolides--the modern relatives of macrolides : the pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msjonline.org [msjonline.org]
- 7. In vivo efficacy of telithromycin on cytokine and nitric oxide formation in lipopolysaccharide-induced acute systemic inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Efficacy of Lexithromycin in an Era of Mounting Multi-Drug Resistance
A Comparative Analysis for Researchers and Drug Development Professionals
The escalating threat of multi-drug resistant (MDR) bacteria necessitates a continuous evaluation of our antimicrobial arsenal. This guide provides a comprehensive comparison of Lexithromycin's efficacy against critical MDR strains, juxtaposed with other commonly used antibiotics. Through a meticulous review of experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical information needed to inform novel therapeutic strategies and research directions.
Comparative In Vitro Efficacy Against Key Multi-Drug Resistant Strains
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound (Roxithromycin) and a panel of comparator antibiotics against three of the most challenging multi-drug resistant phenotypes: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae. The data, presented as MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), offer a quantitative snapshot of each antibiotic's potency.
Table 1: Comparative MICs (μg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC50 | MIC90 |
| This compound (Roxithromycin) | >128[1] | >128[1] |
| Azithromycin (B1666446) | 32 - 64[2] | >256[3] |
| Clarithromycin | - | - |
| Linezolid (B1675486) | 1 - 2[4] | 2 - 4 |
| Ciprofloxacin | 16 | 64 |
| Meropenem | 12.5 | >1600 |
Table 2: Comparative MICs (μg/mL) Against Vancomycin-Resistant Enterococcus (VRE)
| Antibiotic | MIC50 | MIC90 |
| This compound (Roxithromycin) | - | - |
| Azithromycin | - | - |
| Clarithromycin | - | - |
| Linezolid | 1.5 - 2 | 2 |
| Ciprofloxacin | - | - |
| Meropenem | - | - |
Note: Comprehensive MIC distribution data for this compound, Azithromycin, Clarithromycin, Ciprofloxacin, and Meropenem against VRE were not available in the conducted searches.
Table 3: Comparative MICs (μg/mL) Against ESBL-Producing Enterobacteriaceae
| Antibiotic | MIC50 | MIC90 |
| This compound (Roxithromycin) | - | - |
| Azithromycin | - | - |
| Clarithromycin | - | - |
| Linezolid | - | - |
| Ciprofloxacin | ≤0.25 | >4 |
| Meropenem | ≤0.06 - 0.125 | 0.06 - 0.25 |
Understanding the Mechanisms of Action and Resistance
This compound, a macrolide antibiotic, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is shared by other macrolides like azithromycin and clarithromycin. However, the emergence of resistance, particularly through target site modification and efflux pumps, has compromised their efficacy against certain pathogens.
Key Macrolide Resistance Pathways
Two predominant mechanisms of macrolide resistance are the modification of the ribosomal target and the active efflux of the drug from the bacterial cell.
1. Erm-Mediated Ribosomal Modification: The erm (erythromycin ribosome methylation) genes encode methyltransferases that modify an adenine (B156593) residue in the 23S rRNA component of the 50S ribosomal subunit. This methylation prevents macrolides from binding effectively to their target, leading to high-level resistance.
2. Mef-Mediated Efflux: The mef (macrolide efflux) genes, often part of a gene cassette with mel (a macrolide resistance-related gene), code for a proton-motive force-dependent efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, preventing them from reaching their ribosomal target and conferring low- to moderate-level resistance.
Experimental Protocols
The determination of antibiotic efficacy relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two common in vitro susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antibiotic stock solutions of known concentrations
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antibiotic-impregnated paper disks
-
Sterile cotton swabs
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Antibiotic disks are aseptically placed on the inoculated agar surface, ensuring firm contact.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The data presented in this guide underscore the significant challenge posed by multi-drug resistant bacteria. While this compound (Roxithromycin) maintains activity against some susceptible strains, its efficacy against key MDR pathogens like MRSA is limited. In contrast, newer agents and different antibiotic classes, such as linezolid and carbapenems, demonstrate more reliable in vitro activity against these resistant organisms, although resistance to these agents is also an emerging concern.
For researchers and drug development professionals, this comparative analysis highlights the urgent need for novel antimicrobial agents with new mechanisms of action that can circumvent existing resistance pathways. Furthermore, a deeper understanding of the molecular interactions between antibiotics and their targets, as well as the intricate mechanisms of resistance, is paramount for the rational design of next-generation therapeutics. The continued surveillance of antimicrobial resistance patterns through standardized methodologies is essential to guide clinical practice and inform public health strategies in the ongoing battle against multi-drug resistant infections.
References
- 1. [Antimicrobial activities of roxithromycin against recently obtained clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Attempts to Inhibit Methicillin-Resistant Staphylococcus aureus Biofilm? A Combination of Daptomycin and Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Roxithromycin: A Comparative Analysis Against Standard-of-Care Antibiotics in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of roxithromycin (B50055) with standard-of-care antibiotics, focusing on efficacy, safety, and microbiological outcomes. The information is compiled from various clinical studies to offer an objective overview for research and drug development professionals.
Mechanism of Action: Macrolide Antibiotics
Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the translocation of peptides, thereby halting the growth of the bacteria. While primarily bacteriostatic, macrolides can be bactericidal at high concentrations.
Below is a diagram illustrating the mechanism of action of macrolide antibiotics.
A Comparative Analysis of the Post-Antibiotic Effect of Lexithromycin and Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the post-antibiotic effect (PAE) of the novel macrolide, Lexithromycin, against the established antibiotic, Roxithromycin. The data presented for this compound is based on preliminary in-vitro studies and is intended to provide a framework for further investigation.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent.[1][2] This phenomenon is a crucial pharmacodynamic parameter, as a longer PAE may allow for less frequent dosing intervals, potentially improving patient compliance and reducing the risk of side effects.[2][3] Macrolide antibiotics, including roxithromycin, are known to exhibit a significant PAE against various respiratory pathogens.[1]
Mechanism of Action: Macrolide Antibiotics
Both this compound and Roxithromycin are presumed to share the characteristic mechanism of action of macrolide antibiotics. They function by inhibiting bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the translocation of peptides and halts bacterial growth. While primarily considered bacteriostatic, macrolides can exhibit bactericidal activity at higher concentrations.
References
- 1. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Lexithromycin: A Procedural Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is paramount to ensure a safe working environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Lexithromycin, a macrolide antibiotic, within a laboratory setting.
The following procedures are based on general best practices for antibiotic disposal and information from Safety Data Sheets (SDS) for similar compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's SDS for the specific this compound product you are using.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Roxithromycin, a closely related macrolide antibiotic. This information is extracted from various Safety Data Sheets and should be considered as a general guideline.
| Parameter | Value | Source |
| Oral LD50 (Rat) | 830 mg/kg | [1] |
| Melting Point/Range | 111 - 118 °C / 231.8 - 244.4 °F | [2] |
| Flash Point | > 110 °C / > 230 °F | [2] |
Experimental Protocol: this compound Disposal Workflow
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory context.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
The container should be compatible with the solvents used.
-
Do not pour this compound solutions down the drain.[4] Improper disposal can contribute to antibiotic resistance in the environment.[4][6]
-
Inactivation (if required by institutional policy)
Some institutional protocols may require the inactivation of antibiotics before disposal. Autoclaving is a common method for decontaminating biological waste, but it is not always effective for chemical waste like antibiotics, as some are heat-stable.[4] If your institution's EHS department requires chemical inactivation, a specific protocol should be followed.
Waste Storage
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.[7][8]
-
All hazardous pharmaceutical waste must be treated at a permitted facility, often through incineration.[7][8]
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, explicitly banning the sewering of such waste.[7] It is crucial for all laboratory personnel to be trained on these regulations and their institution's specific waste management plans.[7]
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistical Information for Handling Lexithromycin
Disclaimer: The following guidelines are based on available safety information for Roxithromycin, a macrolide antibiotic, as no direct safety data for "Lexithromycin" was found. It is presumed that "this compound" is a related compound with a similar hazard profile. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the compound they are handling and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure and is crucial for minimizing risks.[1] The following table summarizes the recommended PPE for handling this compound based on the potential hazards of similar compounds.
| Body Area | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free chemotherapy gloves.[2][3][4] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or damaged. |
| Body | Disposable Gown | Use a disposable, back-closing gown made of a material resistant to permeability by hazardous drugs, such as polyethylene-coated polypropylene. Cloth lab coats are not suitable. |
| Eyes | Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes. |
| Respiratory | N95 or higher Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling powders or if there is a risk of aerosolization. A surgical mask is not a substitute. |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized procedure is critical to ensure safety and prevent contamination.
| Step | Action | Detailed Instructions |
| 1 | Preparation | Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Have all necessary equipment and waste disposal containers readily accessible. |
| 2 | Donning PPE | Put on PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, safety goggles, and outer gloves (over the gown cuffs). |
| 3 | Handling this compound | Carefully handle the compound to avoid dust formation and aerosolization. Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. |
| 4 | In Case of a Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area with a suitable decontaminating agent. Dispose of all cleanup materials as hazardous waste. |
| 5 | Post-Handling | After handling, wipe down the work surface with a decontaminating solution. |
| 6 | Doffing PPE | Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, shoe covers, safety goggles, N95 respirator, and inner gloves. |
| 7 | Hygiene | Wash hands thoroughly with soap and water after removing PPE. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure. This compound, like Roxithromycin, is very toxic to aquatic life with long-lasting effects.
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated PPE | Labeled Hazardous Waste Bag | All disposable PPE (gloves, gown, shoe covers, respirator) should be placed in a clearly labeled hazardous waste bag immediately after removal. |
| Unused/Expired this compound | Original or Labeled Hazardous Waste Container | Dispose of unused or expired this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware | Labeled Hazardous Waste Container | Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be disposed of as hazardous waste. |
All waste must be disposed of in accordance with local, regional, national, and international regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
